3-Chloro-5-fluoropyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-5-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWKRMOTCCVYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447185 | |
| Record name | 3-Chloro-5-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128073-01-8 | |
| Record name | 3-Chloro-5-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-fluoropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluoropyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 3-chloro-5-fluoropyridine-2-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details plausible synthetic pathways, complete with experimental protocols and quantitative data, to assist researchers in the efficient synthesis of this target molecule.
Introduction
This compound is a substituted pyridine derivative whose structural features make it a valuable intermediate in medicinal and materials chemistry. The presence of chloro, fluoro, and carboxylic acid functionalities offers multiple reactive sites for further chemical modification, enabling the construction of complex molecular architectures with diverse biological activities. This guide outlines two primary synthetic strategies, starting from commercially available precursors, and provides detailed procedural information to facilitate its laboratory preparation.
Synthetic Pathway 1: Selective Dechlorination of 2,6-Dichloro-5-fluoronicotinic Acid
One of the most direct routes to this compound involves the selective reduction of a chlorine atom at the 6-position of 2,6-dichloro-5-fluoronicotinic acid. This method is advantageous due to the ready availability of the starting material.[1]
Reaction Scheme
Caption: Selective Dechlorination Pathway.
Experimental Protocol
Materials:
-
2,6-dichloro-5-fluoronicotinic acid
-
Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., methanol, ethanol, or a mixture with water)
-
Base (e.g., sodium hydroxide)
-
Hydrogen source (e.g., hydrogen gas)
-
Acid for workup (e.g., hydrochloric acid)
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-dichloro-5-fluoronicotinic acid in the chosen solvent.
-
Add the palladium on carbon catalyst to the solution.
-
If necessary, add a base to facilitate the reaction.
-
Pressurize the vessel with hydrogen gas or use another hydrogen source.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Quantitative Data
| Starting Material | Product | Catalyst | Solvent | Yield | Purity | Reference |
| 2,6-dichloro-5-fluoronicotinic acid | This compound | Pd/C | Methanol | 62% | 99% | [1] |
Synthetic Pathway 2: Multi-step Synthesis from 2-Aminopyridine
An alternative and versatile approach begins with the readily available 2-aminopyridine. This multi-step synthesis involves a sequence of nitration, fluorination via a Schiemann reaction, chlorination, conversion to a nitrile, and subsequent hydrolysis to the desired carboxylic acid.[2][3]
Overall Workflow
Caption: Multi-step Synthesis Workflow.
Experimental Protocols
-
Carefully add 2-aminopyridine to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (0-5 °C).
-
Stir the mixture at this temperature for a specified time and then allow it to warm to room temperature.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 2-amino-5-nitropyridine.
-
Protect the amino group of 2-amino-5-nitropyridine, for example, by acetylation with acetic anhydride.
-
Reduce the nitro group to an amino group using a suitable reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation).
-
Diazotize the resulting diamine in the presence of fluoroboric acid (HBF4) at low temperature.
-
Thermally decompose the resulting diazonium tetrafluoroborate salt to introduce the fluorine atom.
-
Hydrolyze the protecting group to yield 2-amino-5-fluoropyridine.
-
Dissolve 2-amino-5-fluoropyridine in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at a controlled temperature.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Isolate the product by extraction and purify by crystallization or column chromatography.
-
Dissolve 2-amino-3-chloro-5-fluoropyridine in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.
-
Allow the reaction to proceed at a controlled temperature.
-
Extract the product with an organic solvent and purify.
-
Heat the 3-chloro-5-fluoropyridine-2-carbonitrile under reflux with an aqueous acid (e.g., hydrochloric acid or sulfuric acid) or a base (e.g., sodium hydroxide solution).
-
If using a base, acidify the resulting carboxylate salt with a strong acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the final product.
Quantitative Data for Multi-step Synthesis
| Step | Starting Material | Product | Key Reagents | Typical Yield | Reference |
| Nitration | 2-Aminopyridine | 2-Amino-5-nitropyridine | HNO₃, H₂SO₄ | ~41% | [3] |
| Fluorination | 2-Amino-5-nitropyridine | 2-Amino-5-fluoropyridine | HBF₄, NaNO₂ | ~52% (2 steps) | [3] |
| Chlorination | 2-Amino-5-fluoropyridine | 2-Amino-3-chloro-5-fluoropyridine | N-Chlorosuccinimide (NCS) | - | |
| Cyanation | 2-Amino-3-chloro-5-fluoropyridine | 3-Chloro-5-fluoropyridine-2-carbonitrile | NaNO₂, HCl, CuCN | - | |
| Hydrolysis | 3-Chloro-5-fluoropyridine-2-carbonitrile | This compound | HCl or NaOH(aq) | High |
Note: Yields for chlorination and cyanation steps are not explicitly provided in the searched literature for this specific substrate and would need to be determined empirically.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid offers a more direct approach, contingent on the availability of the starting material. The multi-step synthesis from 2-aminopyridine provides a more flexible and fundamental route, allowing for the construction of the target molecule from a simple precursor. The choice of synthetic pathway will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.
References
An In-depth Technical Guide to 3-chloro-5-fluoropyridine-2-carboxylic acid (CAS 128073-01-8)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-chloro-5-fluoropyridine-2-carboxylic acid, also known as 3-Chloro-5-fluoropicolinic acid, is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry.[1] Its unique substitution pattern, featuring a carboxylic acid group adjacent to a chlorine atom and a fluorine atom at the 5-position, makes it a valuable intermediate for the synthesis of complex heterocyclic molecules. This compound is of significant interest to researchers in the pharmaceutical and agrochemical industries, where it is utilized in the development of new bioactive compounds.[2][3][4] The presence of multiple reactive sites allows for diverse chemical modifications, enabling its incorporation into a wide range of molecular scaffolds.
Chemical and Physical Properties
The properties of this compound are summarized below. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.
Table 2.1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 128073-01-8 | [5] |
| Molecular Formula | C₆H₃ClFNO₂ | [5] |
| Molecular Weight | 175.55 g/mol | [2] |
| Appearance | White solid (typical for related compounds) | [2] |
| Boiling Point | 275.3 ± 35.0 °C (Predicted) | |
| Density | 1.576 ± 0.06 g/cm³ (Predicted) |
Spectroscopic and Analytical Data
While specific, publicly available experimental spectra for this exact compound are scarce, the expected spectroscopic features can be predicted based on its structure. This information is critical for its characterization and confirmation. Supplier documentation indicates that analytical data such as NMR, HPLC, and LC-MS are available upon request.[1]
Table 3.1: Predicted NMR and Mass Spectrometry Data
| Spectrum | Expected Features |
| ¹H NMR | Two signals are expected in the aromatic region (typically δ 7.5-8.5 ppm). One signal corresponding to the proton at the 4-position and another for the proton at the 6-position. Each signal would likely appear as a doublet or doublet of doublets due to coupling with the fluorine atom and the other proton. |
| ¹³C NMR | Six distinct signals are expected, five in the aromatic region for the pyridine ring carbons and one for the carboxylic acid carbon (typically δ 160-170 ppm). The carbon atoms bonded to or near the fluorine and chlorine atoms will show characteristic shifts and coupling constants (JCF). |
| ¹⁹F NMR | A single resonance is expected, as there is only one fluorine atom in the molecule. This signal will likely show coupling to the protons on the pyridine ring (H-4 and H-6).[6][7] |
| Mass Spec (MS) | The molecular ion peak (M⁺) would be expected at m/z ≈ 175, with a characteristic isotopic pattern (M+2) at ≈177 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |
Experimental Protocols
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound involves the selective reduction (dechlorination) of a 2,6-dichloro precursor. This method is advantageous as it starts from readily available materials and proceeds through a short process under relatively mild conditions.[3]
Reaction Scheme:
Caption: Proposed synthesis of the target compound via selective reduction.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in a protic solvent such as methanol or ethanol.[3]
-
Catalyst Addition: Add a palladium-based catalyst (e.g., 5-10% Palladium on Carbon, ~0.01-0.05 eq) to the solution.
-
Hydrogen Source: Introduce a hydrogen source. This can be achieved by purging the vessel with hydrogen gas (H₂) and maintaining a positive pressure (e.g., balloon pressure or a hydrogenation apparatus) or by adding a hydrogen donor like formic acid or ammonium formate.[3]
-
Reaction: Stir the mixture vigorously at room temperature (or with gentle heating to 40-60°C to increase the reaction rate) for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.
Analytical Purity Assessment
The purity of the synthesized compound should be assessed using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Preparation: Prepare a standard solution of the compound in a suitable diluent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Injection: Inject 5-10 µL of the sample solution.
-
Analysis: The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total peak area in the chromatogram.
Applications in Research and Drug Development
This compound is a versatile intermediate primarily used as a foundational scaffold in medicinal chemistry and agrochemical synthesis.[2] Its utility stems from the differential reactivity of its functional groups.
-
Carboxylic Acid Handle: The carboxylic acid group can be readily converted into a variety of other functionalities such as esters, amides, or acid chlorides. This allows for its coupling with amines or alcohols to build more complex molecular structures, a common strategy in drug discovery.[8]
-
Halogenated Pyridine Core: The chloro and fluoro substituents on the pyridine ring are key features. The chlorine atom can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final molecule.[2]
Caption: Role as a versatile intermediate in synthetic chemistry.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[9]
Table 6.1: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
|
| Warning | H302: Harmful if swallowed.[9] H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H332: Harmful if inhaled.[9] H335: May cause respiratory irritation.[9] |
Precautionary Measures:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[9]
-
Response:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
References
- 1. 128073-01-8|3-Chloro-5-fluoropicolinic acid|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 4. covethouse.eu [covethouse.eu]
- 5. Page loading... [guidechem.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biophysics.org [biophysics.org]
- 8. mdpi.com [mdpi.com]
- 9. echemi.com [echemi.com]
physicochemical properties of 3-chloro-5-fluoropyridine-2-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 3-chloro-5-fluoropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known . Where experimental data is not publicly available, this guide furnishes detailed experimental protocols for its determination, intended to support research and development activities.
Core Physicochemical Data
The following table summarizes the available physicochemical data for this compound (CAS No: 128073-01-8). Due to the compound's specific nature as a research chemical, some properties are predicted and should be confirmed through empirical testing. For comparative purposes, data for structurally similar compounds are also included.
| Property | Value for this compound | Comparative Data |
| Molecular Formula | C6H3ClFNO2 | |
| Molecular Weight | 175.54 g/mol | |
| Melting Point | Data not available | 143-144 °C (for 2-Chloro-5-fluoropyridine-3-carboxylic acid) 154 °C (for 3-Fluoropyridine-2-carboxylic acid)[1] 130-133 °C (for 3-Bromo-5-fluoropyridine-2-carboxylic acid)[2] |
| Boiling Point | 275.3±35.0 °C (Predicted)[3] | 265.2 °C at 760 mmHg (for 3-Fluoropyridine-2-carboxylic acid)[1] |
| pKa | Data not available | 2.71±0.10 (Predicted for 3-Fluoropyridine-2-carboxylic acid)[1] |
| Solubility | Data not available | General solubility is expected in organic solvents. Solubility in aqueous solutions is pH-dependent. |
| LogP | Data not available | 0.91890 (for 3-Fluoropyridine-2-carboxylic acid)[1] 1.8 (Calculated for Methyl 3-chloro-5-fluoropyridine-2-carboxylate)[4] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard methodologies for determining the key .
Determination of Melting Point
The melting point provides an indication of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).
Methodology:
-
A small, dry sample of the compound is packed into a capillary tube to a depth of 1-2 mm.[5][6]
-
The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or similar digital device) alongside a calibrated thermometer.[7]
-
The sample is heated at a steady, slow rate (approximately 1-2°C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[6] The melting range is reported as T1-T2.
Determination of pKa
The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and distribution.
Methodology (NMR Spectroscopy): [8]
-
A series of buffer solutions with known pH values are prepared.
-
A constant concentration of this compound is dissolved in each buffer solution.
-
The ¹H NMR spectrum is recorded for each solution.
-
The chemical shifts of the aromatic protons on the pyridine ring, which are sensitive to the protonation state of the nitrogen and the carboxylate group, are monitored.[8]
-
A titration curve is generated by plotting the chemical shift of a selected proton against the pH of the solution.
-
The pKa value corresponds to the pH at the inflection point of the titration curve.
Determination of Aqueous Solubility
Solubility is a critical parameter for drug development, affecting bioavailability and formulation. As an organic acid, the aqueous solubility of this compound is expected to be pH-dependent.
Methodology (Shake-Flask Method):
-
An excess amount of the solid compound is added to a series of buffered aqueous solutions at different, controlled pH values (e.g., pH 2, 5, 7.4, 9).
-
The resulting suspensions are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the samples are filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment is performed in triplicate for each pH value to ensure accuracy.
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic properties.[9][10]
Methodology (Shake-Flask Method): [9]
-
n-Octanol and an aqueous buffer (typically pH 7.4 to assess the distribution of both ionized and non-ionized species, which would be a LogD measurement) are mutually saturated by mixing them and allowing the phases to separate.[11]
-
A known amount of this compound is dissolved in one of the phases (e.g., the aqueous buffer).
-
The solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
The mixture is shaken vigorously for a set period and then allowed to stand until the two phases have completely separated.[11]
-
The concentration of the compound in both the aqueous and n-octanol phases is determined using an appropriate analytical technique like HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10]
-
LogP is the base-10 logarithm of this ratio.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.
Caption: Workflow for Physicochemical Characterization.
Safety Information
According to available safety data sheets, this compound is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[12]
References
- 1. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]
- 2. 3-Bromo-5-fluoropyridine-2-carboxylic acid 97 1189513-55-0 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. Methyl 3-chloro-5-fluoropyridine-2-carboxylate | C7H5ClFNO2 | CID 46311235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. acdlabs.com [acdlabs.com]
- 11. agilent.com [agilent.com]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to the NMR Spectroscopic Data of 3-chloro-5-fluoropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-chloro-5-fluoropyridine-2-carboxylic acid. Due to the absence of direct experimental spectra in publicly available literature, this document presents predicted ¹H and ¹³C NMR data. These predictions are derived from established principles of NMR spectroscopy, including the analysis of substituent chemical shift (SCS) effects on the pyridine ring, and are supported by experimental data from structurally analogous compounds.
Predicted NMR Spectroscopic Data
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These values have been estimated by considering the individual effects of the chloro, fluoro, and carboxylic acid substituents on the pyridine ring's chemical shifts.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | ~8.3 - 8.5 | Doublet of doublets (dd) | ³J(H-F) ≈ 7-9 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| H-6 | ~8.7 - 8.9 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 2-3 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| COOH | ~12 - 14 | Broad singlet (br s) | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-2 | ~148 - 152 | Doublet (d) | ³J(C-F) ≈ 15-20 Hz |
| C-3 | ~135 - 139 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |
| C-4 | ~140 - 144 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |
| C-5 | ~155 - 159 (¹J(C-F) coupled) | Doublet (d) | ¹J(C-F) ≈ 240-260 Hz |
| C-6 | ~145 - 149 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |
| COOH | ~165 - 170 | Singlet (s) | - |
Experimental Protocols
The following provides a generalized, detailed methodology for the acquisition of NMR spectra for pyridine carboxylic acid derivatives, which would be applicable to this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Commonly used solvents for this type of compound include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher to ensure good signal dispersion.
-
The spectrometer should be equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
3. ¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm (centered around 6-8 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.
4. ¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon, simplifying interpretation.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm (centered around 100-120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C is a less sensitive nucleus.
-
-
Processing: Similar to ¹H NMR, apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz), followed by phase and baseline correction.
5. 2D NMR Spectroscopy (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and confirming the overall structure.
Structure-Spectra Correlation
The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted NMR data.
Caption: Correlation of the chemical structure with predicted NMR signals.
This guide serves as a foundational resource for researchers working with this compound, providing anticipated spectroscopic data and standard experimental procedures to facilitate its identification and characterization.
The Solubility of 3-chloro-5-fluoropyridine-2-carboxylic Acid in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Representative Solubility Data of a Structurally Related Compound
To illustrate the expected solubility trends and data presentation, the following table summarizes the mole fraction solubility (x₁) of picolinic acid (pyridine-2-carboxylic acid), an isomer of the target compound, in three different organic solvents at various temperatures. This data is extracted from studies on related pyridine carboxylic acids.
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Ethanol | 293.15 | 0.0128 |
| 298.15 | 0.0152 | |
| 303.15 | 0.0180 | |
| 308.15 | 0.0213 | |
| 313.15 | 0.0252 | |
| Acetonitrile | 293.15 | 0.0038 |
| 298.15 | 0.0045 | |
| 303.15 | 0.0054 | |
| 308.15 | 0.0064 | |
| 313.15 | 0.0076 | |
| Water | 293.15 | 0.0898 |
| 298.15 | 0.1060 | |
| 303.15 | 0.1248 | |
| 308.15 | 0.1465 | |
| 313.15 | 0.1715 |
Note: This data is for picolinic acid and is intended to serve as a proxy for understanding the potential solubility behavior of 3-chloro-5-fluoropyridine-2-carboxylic acid.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent using the isothermal gravimetric method. This method is a standard and reliable technique for generating accurate solubility data.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath with temperature control (±0.1 K)
-
Analytical balance (±0.0001 g)
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Drying oven
Procedure:
-
Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.
-
Sample Preparation: Add an excess amount of solid this compound to a known mass of the selected organic solvent in the jacketed glass vessel.
-
Equilibration: Stir the mixture vigorously using the magnetic stirrer to ensure thorough mixing and facilitate the dissolution process. Allow the suspension to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant liquid using a pre-weighed syringe fitted with a filter to prevent any solid particles from being collected.
-
Gravimetric Analysis: Immediately weigh the syringe containing the saturated solution to determine the mass of the solution.
-
Solvent Evaporation: Transfer the saturated solution from the syringe to a pre-weighed container. Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination: After complete evaporation of the solvent, weigh the container with the dried solute. The difference in mass will give the mass of the dissolved this compound.
-
Calculation: Calculate the mole fraction solubility using the masses of the solute and the solvent.
-
Repeatability: Repeat the experiment at least three times to ensure the reproducibility of the results.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for gravimetric solubility determination.
Relevance in Drug Development: Signaling Pathways
Pyridine carboxylic acid derivatives are known to play a role in various biological signaling pathways. For instance, some are investigated as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key component of the p38 MAPK signaling pathway, which is implicated in inflammatory responses.[1] Understanding the solubility of this compound is crucial for its formulation and delivery in potential therapeutic applications targeting such pathways.
The diagram below provides a simplified representation of the p38/MK2 signaling pathway, a potential target for compounds derived from this compound.
Caption: Simplified p38/MK2 signaling pathway and potential inhibition.
Conclusion
While specific, quantitative solubility data for this compound in organic solvents is not currently prevalent in the accessible literature, this guide provides a framework for researchers to approach this challenge. By utilizing established experimental protocols, such as the isothermal gravimetric method, and drawing parallels from structurally related compounds, scientists can generate the necessary data to advance their research and development efforts. The potential involvement of such compounds in critical signaling pathways underscores the importance of a thorough understanding of their fundamental physicochemical properties, including solubility.
References
The Elusive Crystal Structure of 3-chloro-5-fluoropyridine-2-carboxylic acid: A Technical Overview for Researchers
Despite its significance as a building block in medicinal and agrochemical research, a definitive single-crystal X-ray structure for 3-chloro-5-fluoropyridine-2-carboxylic acid has not been publicly reported in crystallographic databases or peer-reviewed literature. This guide provides a comprehensive summary of the available physicochemical data, a representative synthesis protocol, and an analysis of its structural characteristics based on related compounds.
This technical paper addresses the current state of knowledge regarding this compound for researchers, scientists, and professionals in drug development. In the absence of a solved crystal structure, this document collates available data from chemical databases and patent literature to serve as a valuable resource.
Physicochemical Properties
While detailed crystallographic data such as bond lengths and angles are unavailable, various physicochemical properties have been reported or calculated. These are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₂ | PubChem |
| Molecular Weight | 175.54 g/mol | PubChem |
| CAS Number | 128073-01-8 | SynChem, Inc.[1] |
| Appearance | White to off-white solid (presumed) | General chemical properties |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
Synthesis of this compound
The synthesis of substituted pyridine carboxylic acids is well-documented in patent literature, often involving the oxidation of a corresponding methylpyridine. The following is a representative experimental protocol adapted from synthetic methods for analogous compounds.
Experimental Protocol: Oxidation of 2-methyl-3-chloro-5-fluoropyridine
Objective: To synthesize this compound via the oxidation of 2-methyl-3-chloro-5-fluoropyridine.
Materials:
-
2-methyl-3-chloro-5-fluoropyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
A solution of sodium hydroxide in water is prepared in a reaction flask.
-
2-methyl-3-chloro-5-fluoropyridine is added to the alkaline solution.
-
The mixture is heated to reflux with vigorous stirring.
-
Potassium permanganate is added portion-wise to the refluxing mixture over a period of several hours. The disappearance of the purple color indicates the consumption of the oxidizing agent.
-
After the addition is complete, the mixture is refluxed for an additional period to ensure the reaction goes to completion.
-
The hot mixture is filtered to remove the manganese dioxide byproduct. The filter cake is washed with hot water.
-
The combined filtrate is cooled to room temperature.
-
The pH of the filtrate is carefully adjusted to the isoelectric point of the carboxylic acid (typically pH 2-4) by the slow addition of concentrated hydrochloric acid, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol to remove impurities.
-
The resulting solid is dried under vacuum to yield this compound.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Structural Considerations and Potential Intermolecular Interactions
In the absence of a determined crystal structure for the title compound, insights can be drawn from the known crystal structures of other pyridine carboxylic acids. It is anticipated that the crystal packing of this compound would be significantly influenced by hydrogen bonding and halogen interactions.
The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This would likely lead to the formation of robust hydrogen-bonded dimers between two molecules in the solid state, a common motif in carboxylic acid crystal structures.
Furthermore, the pyridine nitrogen atom is a hydrogen bond acceptor. This could lead to intermolecular hydrogen bonds with the carboxylic acid group of a neighboring molecule, forming catemeric or cyclic supramolecular synthons. The presence of the electron-withdrawing chlorine and fluorine atoms would modulate the basicity of the pyridine nitrogen and the acidity of the carboxylic acid proton, thereby influencing the geometry and strength of these hydrogen bonds.
Halogen bonding is another potential interaction that could direct the crystal packing. The chlorine atom, and to a lesser extent the fluorine atom, can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like the carbonyl oxygen or the pyridine nitrogen of adjacent molecules.
Applications in Drug Development and Agrochemicals
This compound is a valuable intermediate in the synthesis of more complex molecules. The pyridine scaffold is a common feature in many biologically active compounds. The specific substitution pattern of this molecule, with chloro, fluoro, and carboxylic acid groups, provides multiple reactive sites for further chemical transformations, such as amide bond formation or cross-coupling reactions. These characteristics make it a useful starting material for generating libraries of compounds for screening in drug discovery and agrochemical development programs.
Conclusion
While the definitive crystal structure of this compound remains to be determined and reported, this guide provides a summary of the currently available information. The provided synthesis protocol and discussion of potential structural features offer a valuable starting point for researchers working with this compound. The determination of its single-crystal X-ray structure would be a valuable contribution to the field, providing precise intramolecular dimensions and a deeper understanding of its solid-state packing and intermolecular interactions, which are crucial for polymorphism studies in drug development.
References
In-depth Technical Guide: Reactivity and Electronic Properties of 3-chloro-5-fluoropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of 3-chloro-5-fluoropyridine-2-carboxylic acid. This compound is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern, which offers multiple sites for chemical modification. This document details its synthesis, spectroscopic properties, predicted acidity, and reactivity profile, with a focus on nucleophilic aromatic substitution and reactions of the carboxylic acid moiety. Detailed experimental protocols and theoretical data are provided to facilitate its use in research and development.
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and predicted spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₆H₃ClFNO₂ |
| Molecular Weight | 175.54 g/mol |
| CAS Number | 128073-01-8 |
| Predicted pKa | ~2.5 - 3.5 |
| Predicted ¹H NMR | See Table 2 |
| Predicted ¹³C NMR | See Table 3 |
| Predicted IR Spectrum | See Table 4 |
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet | 1H | -COOH |
| ~8.6 | Doublet | 1H | H-6 |
| ~8.2 | Doublet | 1H | H-4 |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~165 | -COOH |
| ~158 (d) | C-5 |
| ~148 | C-2 |
| ~142 (d) | C-6 |
| ~125 (d) | C-4 |
| ~122 | C-3 |
Note: (d) indicates a doublet due to C-F coupling.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300-2500 | O-H | Carboxylic acid |
| ~1700 | C=O | Carboxylic acid |
| ~1600, ~1470 | C=C, C=N | Pyridine ring stretch |
| ~1250 | C-F | Fluoro substituent |
| ~780 | C-Cl | Chloro substituent |
Synthesis
A plausible synthetic route to this compound can be adapted from general procedures for the synthesis of substituted pyridine derivatives. A potential multi-step synthesis starting from 2-amino-5-fluoropyridine is outlined below.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-chloro-5-fluoropyridine
-
Materials: 2-amino-5-fluoropyridine, N-chlorosuccinimide (NCS), acetic acid.
-
Procedure: To a solution of 2-amino-5-fluoropyridine in a suitable solvent such as acetic acid, add N-chlorosuccinimide (NCS) portion-wise at a controlled temperature. Monitor the reaction by TLC or GC-MS until completion. The product can then be isolated by extraction and purified by crystallization or column chromatography.[1]
Step 2: Synthesis of 3-Chloro-5-fluoropyridin-2(1H)-one
-
Materials: 2-Amino-3-chloro-5-fluoropyridine, sodium nitrite, sulfuric acid.
-
Procedure: Dissolve 2-amino-3-chloro-5-fluoropyridine in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. After the addition is complete, stir the reaction mixture and then gently warm it to allow for the hydrolysis of the diazonium salt. Isolate the product by extraction and purify as needed.[1]
Step 3: Synthesis of this compound
-
Materials: 3-Chloro-5-fluoropyridin-2(1H)-one, a strong base (e.g., n-BuLi), carbon dioxide, oxidizing agent.
-
Procedure: This transformation is more complex and may require a multi-step process involving protection of the pyridone, followed by directed ortho-metalation and carboxylation with CO₂, and subsequent oxidation. A more direct approach could involve oxidation of a precursor like 3-chloro-5-fluoro-2-methylpyridine, if available.
Electronic Properties
The electronic properties of this compound are significantly influenced by the interplay of the electron-withdrawing effects of the chloro and fluoro substituents, the carboxylic acid group, and the pyridine ring nitrogen.
-
Inductive and Resonance Effects: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This reduces the electron density of the aromatic system. The fluorine atom at the 5-position and the chlorine atom at the 3-position will influence the acidity of the carboxylic acid and the reactivity of the pyridine ring towards nucleophilic attack. The carboxylic acid group is also electron-withdrawing.
-
Acidity (pKa): The pKa of the carboxylic acid is predicted to be in the range of 2.5 to 3.5. The presence of the electron-withdrawing chloro and fluoro groups, as well as the pyridine nitrogen, stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2).
Reactivity
The reactivity of this compound is characterized by the reactions of the pyridine ring and the carboxylic acid functional group.
Reactivity of the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient due to the electronegative nitrogen atom and the electron-withdrawing substituents. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 3-position is a potential leaving group in SNAr reactions. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, indicating that fluorine can be a better leaving group in some pyridine systems.[2] However, the reactivity will also depend on the position and the nature of the nucleophile.
Experimental Protocol for a Typical SNAr Reaction:
-
Materials: this compound, a nucleophile (e.g., an amine or alkoxide), a suitable solvent (e.g., DMF, DMSO), and potentially a base.
-
Procedure: Dissolve the pyridine derivative in the chosen solvent. Add the nucleophile and, if necessary, a base. Heat the reaction mixture and monitor its progress by TLC or LC-MS. Upon completion, the product can be isolated by extraction and purified by chromatography or crystallization.
Reactivity of the Carboxylic Acid Group
The carboxylic acid group can undergo a variety of standard transformations.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.
-
Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine will produce the corresponding amide. Direct coupling with an amine using a coupling agent like DCC is also a viable method.[3]
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
-
Decarboxylation: While generally requiring harsh conditions, decarboxylation to yield 3-chloro-5-fluoropyridine can be explored, potentially under metal-catalyzed conditions.[4]
Conclusion
This compound is a versatile heterocyclic compound with a rich and tunable reactivity profile. The presence of chloro, fluoro, and carboxylic acid functionalities on the pyridine core allows for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective utilization. Further experimental validation of the predicted data is encouraged for specific applications.
References
An In-depth Technical Guide on the Formation of 3-chloro-5-fluoropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the most plausible synthetic pathway for the formation of 3-chloro-5-fluoropyridine-2-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. Due to the absence of a single, direct reported synthesis, this document outlines a rational, multi-step approach based on well-established chemical transformations and analogous reactions reported in the scientific literature.
Proposed Synthetic Pathway
The most viable route for the synthesis of this compound involves a three-step process starting from a nitropyridine precursor. This pathway includes:
-
Nitration: The introduction of a nitro group onto a substituted pyridine ring.
-
Reduction: The conversion of the nitro group to an amine.
-
Diazotization and Fluorination (Balz-Schiemann Reaction): The transformation of the amino group into a fluoro group via a diazonium salt intermediate.
This strategic approach allows for the precise installation of the required functional groups on the pyridine core.
Experimental Protocols and Data
The following sections detail the proposed experimental methodologies for each step of the synthesis. The quantitative data is presented in a summary table for clarity.
Step 1: Synthesis of 3-chloro-5-nitropyridine-2-carboxylic acid (Precursor)
The initial step involves the synthesis of the key intermediate, 3-chloro-5-nitropyridine-2-carboxylic acid. While direct nitration of 3-chloropyridine-2-carboxylic acid can be challenging due to the deactivating nature of the existing substituents, a more common approach involves the construction of the substituted pyridine ring or modification of a pre-functionalized pyridine. For the purpose of this guide, we will consider the synthesis from a suitable precursor like 2-hydroxy-5-nitropyridine, which can be chlorinated. A general procedure for the chlorination of a hydroxypyridine is as follows:
Experimental Protocol:
-
To a flask equipped with a reflux condenser and a stirrer, add 2-hydroxy-5-nitropyridine (1.0 eq).
-
Add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-nitropyridine.
-
The subsequent carboxylation at the 2-position would likely proceed via a metallation-carboxylation sequence, followed by hydrolysis if an ester is formed.
Note: The synthesis of the direct precursor 3-chloro-5-nitropyridine-2-carboxylic acid is not explicitly detailed in the provided search results, so this protocol is based on analogous transformations of similar pyridine derivatives.
Step 2: Reduction of 3-chloro-5-nitropyridine-2-carboxylic acid to 5-amino-3-chloropyridine-2-carboxylic acid
The reduction of the nitro group to an amine is a standard transformation. A common and effective method is the use of a metal in an acidic medium.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-chloro-5-nitropyridine-2-carboxylic acid (1.0 eq) in a mixture of ethanol and acetic acid.
-
Add iron powder (Fe) (3.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 5-amino-3-chloropyridine-2-carboxylic acid.[1][2]
Step 3: Balz-Schiemann Reaction for the Synthesis of this compound
The final step is the conversion of the amino group to a fluoro group using the Balz-Schiemann reaction.[3][4][5]
Experimental Protocol:
-
Suspend 5-amino-3-chloropyridine-2-carboxylic acid (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄) (48% solution, 2.0-3.0 eq) at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, while maintaining the temperature between 0-5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to form the diazonium tetrafluoroborate salt.
-
Isolate the precipitated diazonium salt by filtration and wash it with cold water, followed by cold diethyl ether.
-
Carefully heat the dried diazonium salt in an inert solvent (e.g., toluene or xylene) or neat until the evolution of nitrogen gas ceases. The thermal decomposition typically occurs at elevated temperatures.
-
Cool the reaction mixture and purify the product by column chromatography or recrystallization to obtain this compound.
Quantitative Data Summary
The following table summarizes the expected, though not explicitly reported, quantitative data for the proposed synthesis. The values are based on typical yields and conditions for analogous reactions found in the literature.
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chlorination & Carboxylation | POCl₃, DMF | 105-110 | 3-5 | 60-70 |
| 2 | Nitro Reduction | Fe, Acetic Acid | 80-90 | 2-4 | 80-90 |
| 3 | Balz-Schiemann | HBF₄, NaNO₂ | 0-5 (diazotization) | 1-2 | 40-60 |
Visualizations
Reaction Pathway Diagram
References
Methodological & Application
Application Notes and Protocols: The Role of 3-Chloro-5-fluoropyridine-2-carboxylic Acid in the Discovery of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluoropyridine-2-carboxylic acid is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and a fluoro group on a pyridine ring, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols on the utilization of this compound in the discovery of novel kinase inhibitors, with a particular focus on its application in the development of Mitogen-activated protein kinase-activated protein kinase 2 (MK2) inhibitors for the treatment of inflammatory diseases.
Application in the Discovery of MK2 Inhibitors
The p38/MK2 signaling pathway is a critical regulator of inflammatory responses, making it an attractive target for the development of novel anti-inflammatory therapies. This compound serves as a key starting material in the synthesis of potent and selective pyridinone-based MK2 inhibitors. These inhibitors are being investigated for their therapeutic potential in a variety of inflammatory conditions, including rheumatoid arthritis, Crohn's disease, and chronic obstructive pulmonary disease (COPD).
Signaling Pathway
The p38 MAPK/MK2 signaling cascade plays a pivotal role in the production of pro-inflammatory cytokines. The diagram below illustrates this pathway.
Quantitative Data
The following table presents representative biological data for a series of hypothetical pyridinone-based MK2 inhibitors derived from this compound. This data illustrates the structure-activity relationship (SAR) that could be observed.
| Compound ID | R1 Group | MK2 IC50 (nM) | Cellular TNF-α Inhibition (IC50, nM) |
| MK2-Inhib-01 | Methyl | 150 | 750 |
| MK2-Inhib-02 | Ethyl | 125 | 680 |
| MK2-Inhib-03 | Cyclopropyl | 50 | 250 |
| MK2-Inhib-04 | Phenyl | 25 | 120 |
| MK2-Inhib-05 | 4-Fluorophenyl | 15 | 80 |
Experimental Protocols
Synthesis of a Representative Pyridinone MK2 Inhibitor
This protocol describes a general synthetic route to a pyridinone MK2 inhibitor starting from this compound, based on methodologies described in patent literature.
The Role of 3-Chloro-5-fluoropyridine-2-carboxylic Acid in the Synthesis of Advanced Agrochemicals
Introduction: 3-Chloro-5-fluoropyridine-2-carboxylic acid is a key heterocyclic building block in the development of modern agrochemicals, particularly in the synthesis of arylpicolinate herbicides. Its specific substitution pattern allows for the strategic introduction of various functional groups, leading to the creation of highly active and selective herbicidal compounds. This document provides detailed application notes and experimental protocols for the synthesis of a prominent herbicide, Halauxifen-methyl, using this compound as a starting material. It also delves into the mode of action of this class of herbicides.
Application in the Synthesis of Halauxifen-Methyl
Halauxifen-methyl is a synthetic auxin herbicide that provides post-emergence control of a wide range of broadleaf weeds in cereal crops.[1][2] The synthesis of Halauxifen-methyl from this compound involves a multi-step process, including esterification, amination, and a final Suzuki-Miyaura cross-coupling reaction to construct the biaryl core of the molecule.[1]
Synthetic Pathway Overview
The overall synthetic route from this compound to Halauxifen-methyl is depicted below. The process begins with the conversion of the carboxylic acid to its methyl ester, followed by the introduction of an amino group at the 4-position of the pyridine ring. The final key step is a palladium-catalyzed Suzuki-Miyaura coupling to introduce the substituted phenyl ring.
Caption: Synthetic route to Halauxifen-methyl.
Experimental Protocols
The following protocols are representative methods for the key transformations in the synthesis of Halauxifen-methyl.
Protocol 1: Esterification of this compound
This protocol describes the conversion of the starting carboxylic acid to its methyl ester.
Materials:
-
This compound
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Ice-water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 15 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the cooled solution with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 70 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Pour the resulting residue onto ice-water and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3-chloro-5-fluoropyridine-2-carboxylate.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | Methyl 3-chloro-5-fluoropyridine-2-carboxylate |
| Reagents | Methanol, Thionyl chloride |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 70 °C |
| Typical Yield | >90% (based on analogous reactions)[3][4] |
Protocol 2: Amination of Methyl 3-chloro-5-fluoropicolinate
This protocol outlines the introduction of the amino group at the 4-position. This procedure is based on the amination of a similar fluorinated picolinonitrile.
Materials:
-
Methyl 3-chloro-5-fluoropyridine-2-carboxylate
-
Anhydrous ammonia (NH₃)
-
A suitable aprotic solvent (e.g., acetonitrile, propionitrile)
Procedure:
-
In a pressure-resistant reactor, dissolve methyl 3-chloro-5-fluoropyridine-2-carboxylate (1.0 eq) in a suitable anhydrous aprotic solvent.
-
Cool the solution and introduce anhydrous ammonia into the reactor.
-
Seal the reactor and heat the mixture. The reaction temperature and pressure will need to be optimized, but temperatures in the range of 80-120 °C are a typical starting point for such aminations.
-
Maintain the reaction at temperature with stirring for several hours, monitoring the progress by LC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Remove the solvent under reduced pressure.
-
The crude product, methyl 4-amino-3-chloro-5-fluoropicolinate, can be purified by column chromatography.
Quantitative Data:
| Parameter | Value |
| Starting Material | Methyl 3-chloro-5-fluoropyridine-2-carboxylate |
| Product | Methyl 4-amino-3-chloro-5-fluoropicolinate |
| Reagents | Anhydrous ammonia |
| Reaction Time | Several hours (optimization required) |
| Reaction Temperature | 80-120 °C (optimization required) |
| Typical Yield | Moderate to good (based on analogous reactions)[1] |
Protocol 3: Suzuki-Miyaura Coupling to Halauxifen-methyl
This final step constructs the biaryl linkage to yield the active herbicide.
Materials:
-
Methyl 4-amino-3-chloro-5-fluoropicolinate
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Phosphine ligand (if required by the catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane and water, 4:1 v/v), add methyl 4-amino-3-chloro-5-fluoropicolinate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C for 4-12 hours, monitoring the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Halauxifen-methyl.
Quantitative Data:
| Parameter | Value |
| Starting Material | Methyl 4-amino-3-chloro-5-fluoropicolinate |
| Product | Halauxifen-methyl |
| Reagents | (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, Pd catalyst, Base |
| Reaction Time | 4-12 hours |
| Reaction Temperature | 80-100 °C |
| Typical Yield | 80-95% (based on analogous couplings)[5][6] |
Mode of Action: Synthetic Auxin Herbicides
Halauxifen-methyl belongs to the class of synthetic auxin herbicides.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable and persistent in the plant.[7] This leads to a continuous and uncontrolled stimulation of auxin-responsive genes, disrupting normal plant growth and development, ultimately causing plant death.[7][8]
The signaling pathway for synthetic auxin herbicides involves several key components:
-
Perception: The synthetic auxin binds to the SCF-TIR1/AFB E3 ubiquitin ligase complex.[7]
-
Derepression: This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[7]
-
Gene Activation: The degradation of Aux/IAA repressors allows Auxin Response Factors (ARFs) to activate the transcription of a multitude of auxin-responsive genes.[7]
-
Physiological Effects: The overexpression of these genes leads to a cascade of physiological disruptions, including epinasty (twisting of stems and leaves), uncontrolled cell division and elongation, and the overproduction of other plant hormones like ethylene and abscisic acid (ABA), which contribute to senescence and plant death.[8][9]
Caption: Synthetic auxin herbicide signaling pathway.
Conclusion
This compound is a valuable intermediate for the synthesis of complex and potent agrochemicals like Halauxifen-methyl. The synthetic route, while multi-stepped, utilizes well-established and high-yielding chemical transformations. The resulting arylpicolinate herbicides act as synthetic auxins, providing an effective mechanism for weed control by disrupting fundamental plant growth processes. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the field of agrochemical synthesis and development.
References
- 1. RU2545021C1 - Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates - Google Patents [patents.google.com]
- 2. AU2013359255B2 - Process for the preparation of 4-amino-5-fluoro-3-chloro-6-(substituted)picolinates - Google Patents [patents.google.com]
- 3. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2877018 [data.epo.org]
- 9. chemscene.com [chemscene.com]
Application Notes and Protocols for Amide Coupling Reactions with 3-Chloro-5-fluoropyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of 3-chloro-5-fluoropyridine-2-carboxylic acid with various amines. This heterocyclic carboxylic acid is a valuable building block in medicinal chemistry, and its derivatives have shown potential in the development of novel therapeutics, including kinase inhibitors. The electron-withdrawing nature of the chloro and fluoro substituents can influence the reactivity of the carboxylic acid, making the selection of appropriate coupling conditions crucial for successful amide bond formation.
Introduction
The formation of the amide bond is a cornerstone of modern drug discovery and development. The 3-chloro-5-fluoropyridine-2-carboxamide scaffold is a key feature in a number of biologically active molecules. The protocols outlined below describe common and effective methods for the synthesis of a diverse range of amides from this compound, a critical intermediate for these scaffolds. We present protocols for three widely used coupling methods:
-
HATU-Mediated Amide Coupling: A highly efficient and rapid method employing a uronium-based coupling reagent, suitable for a broad range of amines, including those with lower nucleophilicity.
-
EDC/HOBt-Mediated Amide Coupling: A classic and cost-effective carbodiimide-based method, widely utilized in peptide synthesis and general amide formation.
-
Acyl Chloride-Mediated Amide Coupling: A traditional and robust two-step method that proceeds through a highly reactive acyl chloride intermediate.
Data Presentation: Amide Coupling Reaction Parameters
The following table summarizes various reaction conditions for the amide coupling of this compound with different amine substrates, providing a comparative overview of reagents, solvents, bases, and reported yields.
| Amine Substrate | Coupling Reagent | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Aniline Derivatives | EDC, HOBt, DMAP | DIPEA | Acetonitrile | Not Specified | 23 | Good to Excellent |
| Piperazine Derivatives | EDC, DMAP | - | DCM | Overnight | Room Temp | Not Specified |
| Substituted Anilines | TBTU | DIEA | DMF | 4-5 hours | Room Temp | Good |
| General Amines | HATU | DIEA | DMF | 2 hours | Room Temp | High |
| General Amines | Acyl Chloride | Et3N | Dioxane | 5 hours | 0-5 (stir), then reflux | Moderate to Fair |
Mandatory Visualization
Signaling Pathway Inhibition by a Synthesized Amide
Certain amides derived from this compound have been investigated as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where such an inhibitor might act.
Caption: Hypothetical kinase inhibitor signaling pathway.
Experimental Workflow: General Amide Coupling
The following diagram outlines the general experimental workflow for the synthesis of amides from this compound.
Caption: General amide coupling experimental workflow.
Experimental Protocols
Safety Precautions: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a highly effective method for a wide range of amines.
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask, add this compound and the corresponding amine.
-
Dissolve the starting materials in anhydrous DMF.
-
Add HATU to the solution, followed by the dropwise addition of DIPEA at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation.
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine (1.0 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.0 eq)
-
HOBt (1-Hydroxybenzotriazole) (catalytic amount, e.g., 0.1 eq)
-
DMAP (4-Dimethylaminopyridine) (1.0 eq)
-
DIPEA (as needed)
-
Anhydrous Acetonitrile or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction flask, dissolve this compound in anhydrous acetonitrile or DCM.
-
Add EDC, HOBt, and DMAP to the solution.
-
Add the amine to the reaction mixture. If the amine is provided as a salt, add an appropriate amount of a non-nucleophilic base like DIPEA.
-
Stir the reaction at room temperature. Reaction times can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Acyl Chloride-Mediated Amide Coupling
This two-step protocol proceeds through a highly reactive acyl chloride intermediate.
Materials and Reagents:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (excess, e.g., 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
-
Anhydrous Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Formation of the Acyl Chloride
-
Suspend this compound in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Add thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess chlorinating agent and solvent. The resulting crude acyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous dioxane.
-
In a separate flask, dissolve the amine and triethylamine or pyridine in anhydrous dioxane.
-
Cool the amine solution to 0-5 °C and add the acyl chloride solution dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Bioactive Heterocycles from 3-Chloro-5-fluoropyridine-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds derived from 3-chloro-5-fluoropyridine-2-carboxylic acid. This starting material is a valuable scaffold in medicinal chemistry due to the presence of reactive sites amenable to cyclization and functionalization, offering a pathway to novel therapeutic agents. The protocols outlined below focus on the synthesis of fused pyridine systems, specifically pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, which are known to exhibit significant anticancer and antimicrobial activities.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of pyrazolo[3,4-b]pyridine cores from 3-halopyridine-2-carboxylic acids is a well-established route to compounds with potential biological activity. These derivatives have garnered interest for their antimicrobial properties.[1][2] The general strategy involves the reaction of the pyridine carboxylic acid with hydrazine hydrate to form a hydrazide, followed by cyclization.
Experimental Protocol: Synthesis of 3-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridin-4(5H)-one
This protocol describes the synthesis of a key pyrazolopyridine intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Dioxane
-
Ethanol
-
Sodium ethoxide (NaOEt)
-
Hydrochloric acid (HCl)
Procedure:
-
Acid Chloride Formation: A mixture of this compound (1 mmol) in thionyl chloride (5 mL) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude 3-chloro-5-fluoropyridine-2-carbonyl chloride.
-
Hydrazide Formation: The crude acid chloride is dissolved in dry dioxane (10 mL) and cooled in an ice bath. A solution of hydrazine hydrate (1.1 mmol) in dioxane (5 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 4 hours. The solvent is then evaporated, and the residue is triturated with water, filtered, and dried to give 3-chloro-5-fluoropyridine-2-carbohydrazide.
-
Cyclization: The carbohydrazide (1 mmol) is suspended in ethanol (15 mL), and a solution of sodium ethoxide (1.2 mmol) in ethanol (5 mL) is added. The mixture is refluxed for 8 hours. After cooling, the reaction mixture is acidified with dilute HCl. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 3-chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridin-4(5H)-one.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 3-chloro-5-fluoropyridine-2-carbonyl chloride | This compound | Thionyl chloride | Neat | 2 h | >95 (crude) |
| 3-chloro-5-fluoropyridine-2-carbohydrazide | 3-chloro-5-fluoropyridine-2-carbonyl chloride | Hydrazine hydrate | Dioxane | 4 h | 85-90 |
| 3-chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridin-4(5H)-one | 3-chloro-5-fluoropyridine-2-carbohydrazide | Sodium ethoxide | Ethanol | 8 h | 70-75 |
Biological Activity
Pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit moderate to good antibacterial activity against various bacterial strains.[2] For instance, certain derivatives show efficacy against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[2]
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have shown significant potential as anticancer agents, acting through mechanisms such as the inhibition of protein kinases.[3][4][5] The synthesis often proceeds from a substituted pyridine precursor, which undergoes cyclization to form the fused pyrimidine ring.
Experimental Protocol: Synthesis of 6-Chloro-8-fluoro-2-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one
This protocol outlines the synthesis of a substituted pyrido[2,3-d]pyrimidine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonium thiocyanate (NH₄SCN) or appropriate amidine hydrochloride
-
Anhydrous acetone or other suitable solvent
-
Triethylamine (TEA)
Procedure:
-
Acid Chloride Formation: this compound (1 mmol) is converted to its corresponding acid chloride using thionyl chloride as described in the previous protocol.
-
Isothiocyanate/Amidine Formation: The crude 3-chloro-5-fluoropyridine-2-carbonyl chloride is dissolved in anhydrous acetone (15 mL). To this solution, ammonium thiocyanate (1.2 mmol) is added, and the mixture is refluxed for 3 hours to form the corresponding isothiocyanate in situ. Alternatively, for the synthesis of 2-substituted derivatives, the acid chloride can be reacted with an appropriate amidine hydrochloride in the presence of a base like triethylamine.
-
Cyclization with an Amine: To the reaction mixture containing the in situ generated intermediate, a primary amine (e.g., aniline, 1.1 mmol) is added, and the mixture is refluxed for an additional 6-8 hours.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is treated with water, and the solid product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the 6-chloro-8-fluoro-2-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 6-Chloro-8-fluoro-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | 3-chloro-5-fluoropyridine-2-carbonyl chloride | Ammonium thiocyanate | Acetone | 3 h | 65-70 |
| 6-Chloro-8-fluoro-2-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one | 3-chloro-5-fluoropyridine-2-carbonyl chloride | Benzamidine hydrochloride, Triethylamine | Dioxane | 6 h | 70-75 |
Biological Activity
Pyrido[2,3-d]pyrimidine derivatives have demonstrated potent anticancer activity against a range of cancer cell lines.[3][6] For example, certain compounds in this class have shown significant cytotoxicity against lung cancer (A-549), prostate cancer (PC-3), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines.[7] Some derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, including mutant forms, and can induce apoptosis in cancer cells.[5][7]
Table of Anticancer Activity Data for Representative Pyrido[2,3-d]pyrimidine Analogs (Literature Data)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 8a | PC-3 | 0.099 (EGFRWT) | [7] |
| Compound 8a | PC-3 | 0.123 (EGFRT790M) | [7] |
| Compound 15f | PC-3 | 0.36 | [8] |
| Compound 15f | A-549 | 0.41 | [8] |
Visualizations
References
- 1. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 7. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d] [1,2,4]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation Using 3-chloro-5-fluoropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of amides utilizing 3-chloro-5-fluoropyridine-2-carboxylic acid. Amide bond formation is a fundamental transformation in medicinal chemistry and drug discovery. The protocols outlined below utilize common coupling reagents to ensure high efficiency and yield.
Introduction
This compound is a heterocyclic building block of interest in the development of novel pharmaceutical agents. The formation of an amide linkage from this carboxylic acid is a key step in the synthesis of a wide array of potential therapeutic compounds. The selection of an appropriate coupling reagent and reaction conditions is crucial for maximizing yield and purity while minimizing side reactions. This note details two robust protocols using widely accepted coupling reagents: HATU and EDC in combination with HOBt.
Data Presentation: Comparison of Common Coupling Conditions
The following table summarizes typical conditions for various common coupling reagents that can be employed for the formation of amides from this compound.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Key Features |
| HATU | DIPEA, TEA | DMF, CH₂Cl₂ | 0 to RT | 1 - 18 | High efficiency, low epimerization, suitable for hindered substrates.[1] |
| EDC/HOBt | DIPEA, TEA, NMM | DMF, CH₂Cl₂ | 0 to RT | 8 - 24 | Cost-effective, water-soluble byproducts are easily removed.[1][2] |
| BOP | DIPEA, TEA | DMF | 0 to RT | 4 - 16 | Highly efficient, but produces carcinogenic HMPA as a byproduct.[3] |
| PyBOP | DIPEA, TEA | DMF | 0 to RT | 12 - 24 | Similar to BOP but avoids the formation of HMPA.[4] |
| T3P® | Pyridine, DIPEA | EtOAc, THF | 0 to 50 | 1 - 12 | Low epimerization, byproducts are water-soluble and easily removed.[5] |
Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole; BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; T3P®: Propanephosphonic acid anhydride; DIPEA: N,N-Diisopropylethylamine; TEA: Triethylamine; NMM: N-Methylmorpholine; DMF: N,N-Dimethylformamide; CH₂Cl₂: Dichloromethane; EtOAc: Ethyl acetate; THF: Tetrahydrofuran; RT: Room Temperature.
Experimental Protocols
Below are detailed step-by-step procedures for the synthesis of amides from this compound using HATU and EDC/HOBt.
Protocol 1: Amide Coupling using HATU
This protocol is recommended for its high efficiency and low rate of side reactions.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (to achieve a concentration of 0.1-0.5 M)
-
Ethyl acetate
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv) and HATU (1.2 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the desired amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[1]
Protocol 2: Amide Coupling using EDC and HOBt
This is a cost-effective and widely used method with the advantage of having water-soluble byproducts that are easily removed during workup.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or TEA (2.5 equiv)
-
Anhydrous DMF or CH₂Cl₂ (to achieve a concentration of 0.1-0.5 M)
-
Ethyl acetate
-
Water
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.[1]
Mandatory Visualizations
Experimental Workflow for Amide Bond Formation
Caption: General workflow for amide bond formation.
Signaling Pathway: Mechanism of EDC/HOBt Coupling
Caption: Mechanism of EDC/HOBt mediated amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoropyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the Suzuki-Miyaura cross-coupling of 3-chloro-5-fluoropyridine-2-carboxylic acid and its derivatives. This versatile reaction enables the synthesis of 3-aryl-5-fluoropyridine-2-carboxylic acids, which are valuable scaffolds in medicinal chemistry and materials science. The protocols provided are based on established methodologies for structurally similar heteroaryl chlorides and are intended to serve as a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For heteroaromatic compounds like this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 3-position. The presence of a carboxylic acid group at the 2-position, a fluorine atom at the 5-position, and a chlorine atom at the 3-position presents unique challenges and considerations for successful coupling.
Key Challenges:
-
C-Cl Bond Activation: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, necessitating the use of highly active palladium catalyst systems.
-
Functional Group Compatibility: The carboxylic acid group can potentially interfere with the catalytic cycle. It requires an additional equivalent of base and may affect the solubility of the starting material.
-
Potential for Decarboxylation: Pyridine-2-carboxylic acids can be susceptible to decarboxylation at elevated temperatures, which may lead to the formation of undesired byproducts.
This document outlines two primary protocols: one for the direct coupling of the carboxylic acid and another involving the protection of the carboxylic acid as a methyl ester to potentially improve reaction outcomes.
Reaction Principle and Workflow
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound derivative.
-
Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 3-Chloro-5-fluoropyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in the design of kinase inhibitors, prized for its ability to form critical hydrogen bond interactions within the ATP-binding site of various kinases. 3-chloro-5-fluoropyridine-2-carboxylic acid is a valuable starting material for the synthesis of novel kinase inhibitors, offering multiple reaction sites for the introduction of diverse chemical functionalities. The presence of both chloro and fluoro substituents allows for selective, differential reactivity in cross-coupling and nucleophilic substitution reactions, enabling the construction of complex molecular architectures.
This document provides detailed protocols for the synthesis of a potential kinase inhibitor from this compound, focusing on a common synthetic strategy involving amide bond formation followed by a Suzuki-Miyaura cross-coupling reaction. Additionally, it outlines a standard protocol for an in vitro kinase inhibition assay to evaluate the potency of the synthesized compounds.
Data Presentation: Representative Inhibitor Potency
The following table summarizes hypothetical inhibitory activities of a synthesized lead compound against a panel of relevant kinases. This data is for illustrative purposes to demonstrate how results would be presented.
| Kinase Target | Lead Compound IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | 1500 |
| Kinase D | 800 |
| Kinase E | >10,000 |
Experimental Protocols
Protocol 1: Synthesis of a Pyridine-Based Kinase Inhibitor Scaffold
This protocol details a two-step synthesis to create a core kinase inhibitor scaffold. The first step is an amide coupling reaction, followed by a Suzuki-Miyaura cross-coupling.
Part A: Amide Coupling of this compound
This procedure describes the formation of an amide bond between this compound and a representative amine, aniline.
Materials:
-
This compound
-
Aniline
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) to the reaction mixture and stir for 10 minutes.
-
Add aniline (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Part B: Suzuki-Miyaura Cross-Coupling
This procedure describes the coupling of the synthesized amide with a representative boronic acid, 4-methoxyphenylboronic acid, at the chlorine position.
Materials:
-
Synthesized N-phenyl-3-chloro-5-fluoropyridine-2-carboxamide (from Part A)
-
4-methoxyphenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate with oil bath
-
Rotary evaporator
Procedure:
-
To a Schlenk flask, add the N-phenyl-3-chloro-5-fluoropyridine-2-carboxamide (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 ratio) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for determining the IC50 value of a synthesized compound against a target kinase using a commercially available luminescent assay kit.
Materials:
-
Synthesized kinase inhibitor
-
Recombinant target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in the kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare the kinase enzyme solution by diluting the recombinant kinase in the kinase assay buffer. Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should be at or near the Km for the target kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Synthetic workflow for a novel kinase inhibitor.
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: A generic receptor tyrosine kinase signaling pathway.
Application Notes and Protocols: 3-chloro-5-fluoropyridine-2-carboxylic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3-chloro-5-fluoropyridine-2-carboxylic acid in the field of materials science. While specific data for this compound is limited, by drawing parallels with structurally similar pyridine carboxylic acids, we can explore its prospective use in the synthesis of high-performance polymers and functional materials. The protocols outlined below are generalized methodologies that can be adapted for this compound, serving as a foundational guide for researchers.
Introduction to this compound in Materials Science
This compound is a halogenated pyridine derivative. The presence of the carboxylic acid group allows it to act as a monomer in polymerization reactions, while the chloro and fluoro substituents can enhance properties such as thermal stability, chemical resistance, and hydrophobicity of the resulting materials. The pyridine ring itself can impart unique characteristics, including metal coordination capabilities and altered solubility. While primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, its functional groups make it a candidate for the development of advanced polymers and coatings.[1][2]
Potential Application: High-Performance Polyesters
The incorporation of pyridine moieties into polyester backbones can significantly enhance their thermal properties. The polar nature of the pyridine ring and the potential for hydrogen bonding can lead to materials with higher glass transition temperatures and improved mechanical strength. The halogen substituents on the this compound molecule are expected to further augment these properties.
The following table summarizes the thermal properties of polyesters synthesized from various pyridine dicarboxylic acids, providing a comparative context for what might be expected from polymers derived from this compound.
| Monomer | Diol | Polymer Properties | Reference |
| 2,5-Pyridinedicarboxylic acid | Aromatic diols | High thermal stability, inherent viscosity 0.30–0.55 dL/g | [3] |
| 2,6-Pyridinedicarboxylic acid | Poly(ethylene glycol) | Semicrystalline, Mw > 50,000 g/mol | [3] |
| 2,4-Diethyl pyridinedicarboxylate | 1,8-Octanediol | Mn = 14.3 kDa, Mw = 32.1 kDa | [4] |
This protocol is a generalized procedure for the synthesis of a polyester using a pyridine-based dicarboxylic acid derivative.
Materials:
-
This compound
-
Aromatic or aliphatic diol (e.g., Bisphenol A, 1,4-butanediol)
-
Thionyl chloride or oxalyl chloride
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Pyridine (anhydrous)
-
Methanol
Procedure:
-
Acid Chloride Formation: Convert this compound to its corresponding acid chloride. This can be achieved by reacting it with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF, followed by removal of the excess reagent under vacuum.
-
Polymerization:
-
In a nitrogen-purged flask, dissolve the diol in anhydrous DMAc.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the freshly prepared 3-chloro-5-fluoropyridine-2-carbonyl chloride to the cooled diol solution with vigorous stirring.
-
Add anhydrous pyridine to the reaction mixture to act as an acid scavenger.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 24 hours.
-
-
Precipitation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the resulting solid and wash it thoroughly with methanol and then water to remove any unreacted monomers and salts.
-
Dry the polymer under vacuum at 60-80°C until a constant weight is achieved.
-
Caption: Generalized workflow for polyester synthesis.
Potential Application: Functional Coatings
The unique properties imparted by the fluorinated pyridine structure can be exploited in the formulation of specialty coatings. These coatings could exhibit enhanced hydrophobicity (water repellency), chemical resistance, and thermal stability. The pyridine nitrogen can also offer a site for further functionalization or for promoting adhesion to certain substrates.
This protocol provides a general method for preparing a polyesteramide resin that can be used in coating applications, adapted from procedures using other pyridine dicarboxylic acids.
Materials:
-
This compound
-
A di-functional monomer containing both a hydroxyl and an amine group (e.g., 4-aminophenol) or a mixture of a diamine and a diol.
-
A suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP)
-
A condensing agent (e.g., dicyclohexylcarbodiimide, DCC) or conversion to the diacid chloride.
-
A substrate for coating (e.g., glass slide, metal panel)
Procedure:
-
Monomer Preparation: If not starting with the acid chloride, dissolve this compound, the amino-alcohol (or diamine/diol mixture), and the condensing agent in NMP.
-
Polymerization:
-
Heat the mixture under a nitrogen atmosphere at a temperature appropriate for the chosen monomers and condensing agent (e.g., 80-120°C) for several hours until the desired viscosity is reached.
-
-
Coating Application:
-
The resulting polymer solution can be applied to a substrate using techniques such as spin coating, dip coating, or doctor blading.
-
-
Curing:
-
The coated substrate is then cured in an oven at an elevated temperature to remove the solvent and, if necessary, to promote cross-linking, resulting in a hard, durable film.
-
References
- 1. Metal–organic frameworks generated from oligomeric ligands with functionalized tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of lignin derivable pyridine based polyesters for the substitution of petroleum derived plastics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-fluoropyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 3-chloro-5-fluoropyridine-2-carboxylic acid. Due to the potential for the carboxylic acid moiety to interfere with the catalytic cycle, a two-step approach is recommended: (1) esterification of the carboxylic acid, followed by (2) the cross-coupling reaction on the ester, and concluding with (3) hydrolysis to the desired carboxylic acid. This methodology is applicable to a range of common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The selective functionalization at the 3-position via palladium-catalyzed cross-coupling reactions allows for the introduction of a diverse array of substituents, including aryl, heteroaryl, alkyl, amino, and alkynyl groups. These transformations are pivotal for the synthesis of novel compounds with potential therapeutic applications and advanced material properties.
The primary challenge in the direct cross-coupling of this substrate is the presence of the carboxylic acid group ortho to the chloro substituent. This can lead to undesired side reactions, such as decarboxylation, or catalyst inhibition. To circumvent these issues, protection of the carboxylic acid as a methyl or ethyl ester is a robust strategy.
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the conversion of the starting material to its methyl ester to facilitate the subsequent cross-coupling reaction.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-chloro-5-fluoropyridine-2-carboxylate.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 3-Chloro-5-fluoropyridine-2-carboxylate
This protocol outlines the coupling of the methyl ester with a boronic acid to form a C-C bond.
Materials:
-
Methyl 3-chloro-5-fluoropyridine-2-carboxylate (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Schlenk tube or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube or microwave vial, combine methyl 3-chloro-5-fluoropyridine-2-carboxylate, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of Methyl 3-Chloro-5-fluoropyridine-2-carboxylate
This protocol describes the formation of a C-N bond by coupling the methyl ester with an amine.[1]
Materials:
-
Methyl 3-chloro-5-fluoropyridine-2-carboxylate (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a Schlenk tube.
-
Add the methyl 3-chloro-5-fluoropyridine-2-carboxylate and the base.
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add the degassed solvent, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Sonogashira Coupling of Methyl 3-Chloro-5-fluoropyridine-2-carboxylate
This protocol details the formation of a C-C triple bond by coupling the methyl ester with a terminal alkyne.[2]
Materials:
-
Methyl 3-chloro-5-fluoropyridine-2-carboxylate (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (iPr₂NH))
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add methyl 3-chloro-5-fluoropyridine-2-carboxylate, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to 50-100 °C until the reaction is complete as monitored by TLC or LC-MS.
-
Cool to room temperature and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 5: Heck Coupling of Methyl 3-Chloro-5-fluoropyridine-2-carboxylate
This protocol describes the coupling of the methyl ester with an alkene to form a new C-C double bond.[3]
Materials:
-
Methyl 3-chloro-5-fluoropyridine-2-carboxylate (1.0 equiv)
-
Alkene (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (optional, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Acetonitrile, Toluene)
-
Sealed reaction vessel
Procedure:
-
In a sealed reaction vessel, combine methyl 3-chloro-5-fluoropyridine-2-carboxylate, the palladium catalyst, the optional ligand, and the base.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the alkene.
-
Heat the reaction to 80-140 °C with stirring for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter to remove palladium black.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
Protocol 6: Hydrolysis of the Methyl Ester
This final step converts the coupled ester back to the desired carboxylic acid.[4]
Materials:
-
Coupled methyl ester product
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent (e.g., THF/H₂O, MeOH/H₂O)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1 ratio).
-
Add an excess of LiOH or NaOH (2-4 equiv).
-
Stir the mixture at room temperature or gently heat (40-50 °C) until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid product.
Data Presentation
The following tables provide a summary of typical reaction components for the cross-coupling of methyl 3-chloro-5-fluoropyridine-2-carboxylate. Optimal conditions will vary depending on the specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos |
| Ligand (if needed) | dppf, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-120 °C |
| Typical Yield | 60-95% |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Conditions |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, BINAP |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | 50-90% |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Et₃N, iPr₂NH |
| Solvent | THF, DMF |
| Temperature | 50-100 °C |
| Typical Yield | 55-85% |
Table 4: Heck Coupling Conditions
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand (optional) | PPh₃, P(o-tolyl)₃ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80-140 °C |
| Typical Yield | 40-75% |
Visualizations
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for the cross-coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Relationship of Key Reaction Components
Caption: Key components influencing the outcome of the palladium-catalyzed cross-coupling reaction.
References
Application Notes and Protocols for the Derivatization of 3-Chloro-5-fluoropyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 3-chloro-5-fluoropyridine-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The protocols outlined below focus on two primary and widely utilized derivatization pathways: amide bond formation and esterification. These transformations are crucial for generating diverse compound libraries for screening and for the synthesis of advanced intermediates in drug discovery and development.[3]
Amide Bond Formation via Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of the pyridine core to a wide array of amine-containing fragments.[4][5] The most common method involves the activation of the carboxylic acid, which can then readily react with a primary or secondary amine.[6]
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that minimizes side reactions and often provides high yields.[2][4]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: Acid Chloride Formation Followed by Amination
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an amine.[7][8] This method is particularly useful for less reactive amines.
Experimental Protocol:
Step A: Formation of 3-Chloro-5-fluoropyridine-2-carbonyl chloride
-
To a suspension of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. The resulting acid chloride is typically used in the next step without further purification.
Step B: Amidation
-
Dissolve the crude acid chloride from Step A in anhydrous DCM (0.5 M).
-
In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) or pyridine (2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary for Amide Formation
| Protocol | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. HATU Coupling | HATU, DIPEA, Amine | DMF | Room Temp. | 2-16 | 75-95 |
| 2. Acid Chloride | SOCl₂, Amine, TEA | DCM | 0 to Reflux | 2-7 | 60-85 |
Esterification
Esterification of this compound is a common strategy to modify its physicochemical properties or to protect the carboxylic acid group during subsequent synthetic steps.
Protocol 3: Fischer-Tropsch Esterification
This is a classic method for ester formation by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[9]
Experimental Protocol:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the suspension.
-
Heat the reaction mixture to reflux (typically 65-80 °C) for 4-24 hours. The reaction can be monitored by TLC or LC-MS.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or by distillation if applicable.
Quantitative Data Summary for Esterification
| Protocol | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 3. Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Alcohol | Reflux | 4-24 | 70-90 |
Visualized Workflows
The following diagrams illustrate the logical flow of the described derivatization protocols.
Caption: Workflow for Amide Bond Formation.
Caption: Workflow for Fischer-Tropsch Esterification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. METHYL 3-CHLORO-5-FLUOROPYRIDINE-2-CARBOXYLATE [cymitquimica.com]
- 4. peptide.com [peptide.com]
- 5. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-5-fluoropyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-chloro-5-fluoropyridine-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and logical starting material is 2-aminopyridine, which can undergo a series of transformations including fluorination, chlorination, and introduction of the carboxylic acid group.[1] Another potential starting point is a pre-halogenated pyridine derivative.
Q2: What are the key reaction steps in the synthesis of this compound?
A2: A plausible synthetic route involves:
-
Fluorination of a pyridine derivative at the 5-position, often via a Schiemann reaction.[1]
-
Chlorination at the 3-position, for instance, using N-chlorosuccinimide (NCS).[1]
-
Introduction of the carboxylic acid group at the 2-position. This can be achieved through methods like the Sandmeyer reaction to form a nitrile followed by hydrolysis, or by direct carboxylation of an organometallic intermediate.
Q3: What are the main challenges in this synthesis that can lead to low yields?
A3: Key challenges include:
-
Poor regioselectivity during chlorination, leading to a mixture of isomers.
-
Decomposition of the diazonium salt during the Sandmeyer reaction if not performed at low temperatures.
-
Incomplete carboxylation and side reactions when using organometallic intermediates.
-
Difficult purification of the final product from starting materials and byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in the chlorination step | 1. Incomplete reaction. 2. Formation of di- or other positional isomers. 3. Decomposition of starting material. | 1. Monitor the reaction by TLC or GC-MS to ensure completion.[1] 2. Control the reaction temperature and use a regioselective chlorinating agent like NCS in a suitable solvent such as acetic acid.[1] 3. Add the chlorinating agent portion-wise at a controlled temperature. |
| Low yield in the Sandmeyer reaction (cyano group introduction) | 1. Incomplete diazotization of the amino group. 2. Decomposition of the diazonium salt. 3. Inactive copper(I) cyanide. | 1. Ensure the reaction is carried out at low temperatures (0-5 °C) with an appropriate acidic solution.[1] 2. Use the diazonium salt immediately after its preparation and maintain a low temperature throughout the reaction. 3. Use freshly prepared, high-quality copper(I) cyanide. |
| Low yield in the carboxylation step (using Grignard or lithiation) | 1. Incomplete formation of the organometallic reagent. 2. Reaction of the organometallic reagent with moisture or other electrophiles. 3. Low reactivity of the organometallic reagent with CO2. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. 2. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Use an excess of freshly sublimed dry ice (solid CO2) and ensure efficient mixing. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials. 2. Formation of isomeric byproducts. 3. Contamination with inorganic salts. | 1. Optimize the reaction conditions to drive the reaction to completion. 2. Use column chromatography with an appropriate solvent system for purification. Recrystallization can also be effective. 3. Perform an aqueous workup to remove inorganic salts before purification. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-chloro-5-fluoropyridine
This protocol is adapted from analogous chlorinations of aminopyridines.[1]
-
Dissolve 2-amino-5-fluoropyridine (1 equivalent) in a suitable solvent such as glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3-chloro-5-fluoropyridine-2-carbonitrile via Sandmeyer Reaction
This protocol is a general procedure for the Sandmeyer reaction.
-
Prepare a solution of 2-amino-3-chloro-5-fluoropyridine (1 equivalent) in an aqueous acidic solution (e.g., 20% HCl) in a three-necked flask equipped with a thermometer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-60 °C for 30 minutes.
-
Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the nitrile by column chromatography or recrystallization.
Protocol 3: Hydrolysis of 3-chloro-5-fluoropyridine-2-carbonitrile
-
Reflux the 3-chloro-5-fluoropyridine-2-carbonitrile (1 equivalent) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Adjust the pH to 2-3 with a concentrated aqueous solution of sodium hydroxide.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of 3-chloro-5-fluoropyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-chloro-5-fluoropyridine-2-carboxylic acid. The following information is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| The compound fails to crystallize from the chosen solvent. | The compound is too soluble in the selected solvent at room temperature. The solution is not sufficiently saturated. The presence of impurities is inhibiting crystal formation. | - Cool the solution in an ice bath or refrigerate for an extended period. - If crystals still do not form, try adding a small seed crystal of the pure compound. - If seeding is unsuccessful, slowly add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. - If impurities are suspected, consider a preliminary purification step like an acid-base extraction. |
| The compound oils out instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a supersaturated solution. Impurities can also promote oiling out. | - Re-heat the solution until the oil redissolves and allow it to cool more slowly. - Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. - Try a different recrystallization solvent or a solvent system with a lower boiling point. |
| The purity of the recrystallized product is still low. | The chosen recrystallization solvent does not effectively differentiate between the compound and the impurities. Co-precipitation of impurities is occurring. The compound may be degrading during the purification process. | - Perform a second recrystallization using a different solvent system. - Consider an alternative purification method such as column chromatography. - For acidic or basic impurities, an acid-base extraction prior to recrystallization can be effective.[1] - Ensure that the heating during dissolution is not prolonged, especially if thermally labile impurities are suspected. |
| Poor recovery of the compound after recrystallization. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for dissolution. Premature crystallization occurred during hot filtration. | - Minimize the amount of hot solvent used to dissolve the compound.[2] - Cool the crystallization mixture thoroughly in an ice bath before filtration to maximize crystal recovery. - Wash the collected crystals with a minimal amount of ice-cold solvent. - To avoid premature crystallization during hot filtration, heat the funnel and receiving flask. |
| The compound appears discolored after purification. | The presence of colored impurities. Thermal degradation of the compound. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. - Avoid excessive heating during the dissolution step. |
| Difficulty in removing a specific, persistent impurity. | The impurity has very similar solubility properties to the target compound. The impurity may be structurally related to the product. | - If the impurity is less polar, reverse-phase chromatography may be effective. - If the impurity is an isomer, preparative HPLC might be necessary for separation. - Consider derivatizing the target compound to alter its physical properties, facilitating separation, followed by removal of the derivatizing group. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is a widely used and effective method for the purification of this compound, particularly for removing small amounts of impurities. The choice of solvent is critical for successful recrystallization.
Q2: What are the likely impurities in the synthesis of this compound?
A2: Potential impurities can include unreacted starting materials, by-products from the synthetic route, and degradation products. For instance, if synthesized from the corresponding methylpyridine, unoxidized starting material could be a possible impurity.
Q3: How can I leverage the carboxylic acid functionality for purification?
A3: The carboxylic acid group allows for purification via acid-base extraction. The crude product can be dissolved in an aqueous base (like sodium bicarbonate or sodium hydroxide), and neutral organic impurities can be washed away with an organic solvent. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which is then collected by filtration.[1]
Q4: What should I consider when choosing a recrystallization solvent?
A4: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[2] It should not react with the compound and should have a boiling point below the melting point of the compound. The impurities should either be highly soluble or insoluble in the solvent at all temperatures.
Q5: When is column chromatography a better option than recrystallization?
A5: Column chromatography is preferred when dealing with complex mixtures containing multiple components with similar polarities, or when impurities are present in significant amounts. It is also useful for separating non-crystalline or oily products. Both normal-phase and reverse-phase chromatography can be employed depending on the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent system should be determined empirically.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: In a flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
This method is particularly useful for removing neutral impurities.
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers and wash with fresh ethyl acetate to remove any remaining neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is acidic (pH ~2), leading to the precipitation of the purified carboxylic acid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
Data Presentation
Table 1: Comparison of Potential Recrystallization Solvents (Hypothetical Data)
| Solvent System | Purity Achieved (HPLC Area %) | Recovery Yield (%) | Observations |
| Water | >99% | 80-85% | Forms well-defined needles upon slow cooling. |
| Ethanol/Water (e.g., 1:1) | 98-99% | 85-90% | Good solubility at high temperatures, may require more water to induce precipitation. |
| Toluene | 97-98% | 75-80% | Effective for removing more polar impurities. |
| Ethyl Acetate/Hexane | >99% | 88-92% | Good for removing non-polar impurities; hexane acts as an anti-solvent. |
Note: This data is illustrative and the optimal conditions should be determined experimentally.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Decision flowchart for troubleshooting low purity after an initial recrystallization attempt.
References
Technical Support Center: Synthesis of 3-chloro-5-fluoropyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-5-fluoropyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent industrial methods for synthesizing this compound include:
-
Selective reduction of 2,6-dichloro-5-fluoronicotinic acid: This is a widely used method that involves the removal of the chlorine atom at the 6-position.
-
Oxidation of 2-chloro-5-fluoro-3-methylpyridine: This route transforms the methyl group at the 2-position into a carboxylic acid.
-
Hydrolysis of 3-chloro-5-fluoropyridine-2-carbonitrile: This method involves the conversion of a nitrile group to a carboxylic acid.
Q2: What are the typical by-products I should expect in my synthesis?
A2: The by-products largely depend on the synthetic route employed. The most common impurities are summarized in the table below.
| Synthetic Route | Common By-products |
| Selective reduction of 2,6-dichloro-5-fluoronicotinic acid | Over-reduced product: 5-fluoropyridine-2-carboxylic acid Starting material impurity: Trichlorinated pyridine derivatives |
| Oxidation of 2-chloro-5-fluoro-3-methylpyridine | Unreacted starting material: 2-chloro-5-fluoro-3-methylpyridine |
| Hydrolysis of 3-chloro-5-fluoropyridine-2-carbonitrile | Incomplete hydrolysis product: 3-chloro-5-fluoropyridine-2-carboxamide |
Q3: How can I detect and quantify these by-products?
A3: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for monitoring the reaction progress and assessing the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer) and UV detection is typically employed. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Formation of Over-reduced By-product in the Reduction of 2,6-dichloro-5-fluoronicotinic acid
Symptom: HPLC analysis of the crude product shows a significant peak corresponding to 5-fluoropyridine-2-carboxylic acid.
Cause: The reduction reaction is not selective enough, leading to the removal of both chlorine atoms. This can be caused by overly harsh reaction conditions, an excess of the reducing agent, or prolonged reaction times.
Troubleshooting Steps:
-
Optimize the amount of reducing agent: Carefully control the stoichiometry of the reducing agent. Start with a slight excess and gradually decrease the amount to find the optimal balance between conversion of the starting material and formation of the by-product.
-
Control the reaction temperature: Perform the reaction at a lower temperature to increase selectivity.
-
Monitor the reaction closely: Use HPLC to track the disappearance of the starting material and the formation of the product and by-product. Stop the reaction as soon as the starting material is consumed to a satisfactory level.
-
Choose a more selective reducing agent: Investigate alternative reducing agents known for their selectivity in dehalogenation reactions.
Logical Workflow for Troubleshooting Over-reduction
Caption: Troubleshooting workflow for over-reduction.
Problem 2: Presence of Unreacted Starting Material in the Oxidation of 2-chloro-5-fluoro-3-methylpyridine
Symptom: HPLC or GC analysis shows a significant amount of 2-chloro-5-fluoro-3-methylpyridine remaining in the final product.
Cause: Incomplete oxidation of the methyl group. This can be due to insufficient oxidant, deactivation of the catalyst, or non-optimal reaction conditions.
Troubleshooting Steps:
-
Increase the amount of oxidant: Use a larger excess of the oxidizing agent.
-
Verify catalyst activity: If a catalyst is used, ensure it is fresh and active. Consider adding the catalyst in portions.
-
Elevate the reaction temperature: Higher temperatures can increase the reaction rate, but monitor for potential side reactions.
-
Extend the reaction time: Allow the reaction to proceed for a longer duration, monitoring by HPLC or GC until the starting material is consumed.
Experimental Workflow for Optimizing Oxidation
overcoming challenges in the scale-up of 3-chloro-5-fluoropyridine-2-carboxylic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 3-chloro-5-fluoropyridine-2-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Fluorination Step (Schiemann Reaction) | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a stoichiometric amount of sodium nitrite and verify the absence of excess nitrous acid using starch-iodide paper.[1][2] |
| Thermal decomposition of the diazonium salt is not optimal. | After formation of the diazonium salt, ensure a controlled thermal decomposition. The temperature for this step is critical and should be optimized for the specific scale and equipment. | |
| Impurities in the starting 2-amino-5-chloropyridine. | Use high-purity starting materials. Impurities can interfere with the diazotization and fluorination reactions. | |
| Poor Regioselectivity during Chlorination | Incorrect chlorinating agent or reaction conditions. | N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid or a chlorinated solvent is a common choice for regioselective chlorination of aminopyridines.[1] Control the temperature carefully during the addition of the chlorinating agent. |
| Steric hindrance or electronic effects. | Consider alternative chlorinating agents or catalysts that may offer better selectivity for the desired position. | |
| Exothermic Runaway during Diazotization | Poor heat dissipation at a larger scale. | On a larger scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. Implement efficient cooling systems and consider a semi-batch process where the sodium nitrite solution is added slowly to control the reaction rate and heat generation.[2][3] |
| High concentration of reactants. | Running the reaction at a lower concentration can help to dissipate heat more effectively. | |
| Rapid addition of sodium nitrite. | Add the sodium nitrite solution dropwise over an extended period to maintain a stable low temperature.[1] | |
| Difficulty in Product Isolation and Purification | Product is soluble in the reaction mixture. | After hydrolysis of the diazonium salt, the product may precipitate. Adjusting the pH of the solution can often aid in precipitating the carboxylic acid. |
| Presence of persistent impurities. | Recrystallization from a suitable solvent system is an effective method for purifying the final product. Common solvents for pyridine carboxylic acids include water, ethanol, or mixtures thereof.[1] | |
| Tailing during column chromatography. | Due to the basic nature of the pyridine ring, tailing can occur on silica gel. This can be mitigated by adding a small amount of a volatile acid, like acetic acid, to the eluent. | |
| Formation of Tar or Dark-Colored Byproducts | Overheating during reaction or workup. | Maintain strict temperature control throughout the process. Darkening often indicates decomposition. |
| Presence of oxygen or reactive impurities. | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Ensure all reagents and solvents are of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the production of this compound?
A common and logical synthetic pathway starts from 2-aminopyridine and involves a multi-step sequence:
-
Nitration: Introduction of a nitro group at the 5-position of 2-aminopyridine.
-
Amino Group Protection: Protection of the amino group, for example, by acetylation.
-
Reduction of Nitro Group: Reduction of the nitro group to an amino group.
-
Diazotization and Schiemann Reaction: The newly formed amino group is diazotized and subsequently converted to a fluoro group.[1]
-
Chlorination: Regioselective chlorination at the 3-position.
-
Hydrolysis of the Amino Group: Conversion of the original amino group to a hydroxyl group via diazotization and hydrolysis.[1]
-
Oxidation to Carboxylic Acid: Oxidation of the hydroxymethyl group (if formed in the previous step) or direct conversion of a suitable precursor to the carboxylic acid.
Q2: What are the critical safety considerations when scaling up the diazotization step?
The diazotization of aminopyridines is a potentially hazardous reaction due to the formation of thermally unstable diazonium salts.[2] Key safety considerations for scale-up include:
-
Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) or other thermal analysis techniques to understand the decomposition temperature and energy release of the specific diazonium salt in your reaction mixture.[3][4]
-
Strict Temperature Control: Maintain the reaction temperature below 5°C to prevent the accumulation of unstable diazonium salts.[2]
-
Controlled Reagent Addition: Use a semi-batch process with slow, controlled addition of the sodium nitrite solution to manage the exothermic nature of the reaction.[3]
-
Quenching: Any excess nitrous acid should be quenched at the end of the reaction, for example, with sulfamic acid.
-
Avoid Isolation of Diazonium Salts: Whenever possible, use the diazonium salt in situ without isolation. If isolation is necessary, handle it as a potentially explosive compound.[2]
Q3: How can I improve the purity of the final this compound product at an industrial scale?
Improving purity at scale often involves a combination of strategies:
-
High-Purity Starting Materials: The quality of your starting materials will directly impact the impurity profile of your final product.
-
Optimized Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry to minimize the formation of side products.
-
Efficient Work-up Procedures: Design a work-up that effectively removes major impurities. This may involve extractions with aqueous acidic or basic solutions to separate acidic and basic components.
-
Crystallization: This is a highly effective method for purifying solid products. The choice of solvent is crucial and should be selected to provide good recovery of the desired product with high purity.
-
Distillation (for precursors): If any of the intermediates are volatile, distillation can be an effective purification technique.[1]
Q4: What are some common impurities that might be present in the final product?
Common impurities can include:
-
Isomeric Byproducts: Incomplete regioselectivity during chlorination can lead to the formation of other chlorinated isomers.
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from previous steps.
-
Over-chlorinated Products: The introduction of more than one chlorine atom onto the pyridine ring.
-
Decomposition Products: Formed due to excessive heat or other non-optimal conditions.
Robust analytical methods such as HPLC and GC-MS should be developed to identify and quantify these impurities.
Data Presentation
Table 1: Typical Reaction Conditions for Key Synthetic Steps (Lab Scale)
| Step | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Nitration | HNO₃, H₂SO₄ | 0 - 10 | 2 - 4 | 70 - 80 |
| Acetylation | Acetic Anhydride | 100 - 110 | 1 - 2 | >95 |
| Reduction | Fe, HCl or H₂, Pd/C | 80 - 100 | 3 - 5 | 85 - 95 |
| Diazotization/Schiemann | NaNO₂, HBF₄ | 0 - 5 | 1 - 2 | 40 - 60 |
| Chlorination (with NCS) | NCS, Acetic Acid | Controlled | 2 - 6 | 75 - 85 |
| Hydrolysis (Diazotization) | NaNO₂, H₂SO₄(aq) | 0 - 5 then warm | 1 - 3 | 80 - 90 |
Note: These are typical values from analogous syntheses and may require optimization for the specific production of this compound.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-chloro-5-fluoropyridine (Intermediate)
This protocol is adapted from analogous chlorinations of aminopyridines.[1]
-
Dissolution: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 2-amino-5-fluoropyridine in acetic acid.
-
Cooling: Cool the solution to a controlled temperature (e.g., 10-15°C).
-
Chlorination: Slowly add a solution of N-chlorosuccinimide (NCS) in acetic acid to the reaction mixture, ensuring the temperature is maintained.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with a suitable aqueous solution (e.g., sodium bisulfite solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.
Protocol 2: Diazotization and Hydrolysis to form 3-chloro-5-fluoropyridin-2(1H)-one
This protocol is based on the hydrolysis of a diazonium salt intermediate.[1]
-
Dissolution: Dissolve 2-amino-3-chloro-5-fluoropyridine in an aqueous acidic solution (e.g., sulfuric acid) in a reactor equipped for low-temperature reactions.
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath or a suitable cooling system.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5°C for a specified period (e.g., 1 hour).
-
Hydrolysis: Gently warm the reaction mixture to allow for the hydrolysis of the diazonium salt. The temperature should be carefully controlled to avoid vigorous decomposition.
-
Precipitation and Isolation: The product, 3-chloro-5-fluoropyridin-2(1H)-one, should precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yield issues during synthesis.
References
optimization of reaction conditions for 3-chloro-5-fluoropyridine-2-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-chloro-5-fluoropyridine-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic pathway starts from 2-amino-5-fluoropyridine. The key transformations involve a diazotization reaction to introduce a hydroxyl group, followed by chlorination and finally oxidation of a methyl group at the 2-position (if the starting material is a picoline derivative) or direct carboxylation. An alternative is the selective reduction of a 2,6-dichloro precursor.
Q2: What are the critical parameters to control during the diazotization of 2-amino-3-chloro-5-fluoropyridine?
Temperature control is crucial during the diazotization of 2-amino-3-chloro-5-fluoropyridine. The reaction should be maintained at a low temperature, typically between 0-5 °C, during the dropwise addition of sodium nitrite solution to prevent the decomposition of the diazonium salt and minimize the formation of byproducts.[1]
Q3: How can I purify the final product, this compound?
Purification of the final product can be achieved through several methods depending on the impurities present. Common techniques include recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether), column chromatography, distillation, or sublimation.[1][2] Acid treatment can also be employed to precipitate the carboxylic acid from the reaction mixture.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Chlorination Step | Incomplete reaction. | - Ensure the reaction temperature is within the optimal range of +50 to +90°C. - Add N,N-dimethylformamide (DMF) as a catalyst (0.001 to 0.5 molar equivalents relative to the starting material).[2] - Increase reaction time and monitor progress by TLC or GC-MS. |
| Degradation of starting material or product. | - Avoid excessive temperatures during the reaction and work-up. | |
| Formation of Byproducts | Unselective reduction. | In cases where a dichloro-precursor is reduced, the formation of a byproduct where both chlorine atoms are reduced can occur. Using a metal-based reduction method can help suppress the formation of this byproduct.[2] |
| Isomer formation. | The formation of undesired isomers can occur. The reaction conditions, particularly the solvent and temperature, should be carefully controlled. For instance, in nucleophilic aromatic substitutions, the solvent's dielectric constant can influence selectivity.[3] | |
| Difficulty in Isolating the Product | Product is soluble in the reaction solvent. | - After reaction completion, perform an acid treatment to precipitate the carboxylic acid salt.[2] - Extract the product into a suitable organic solvent after adjusting the pH of the aqueous solution. |
| Formation of an emulsion during extraction. | - Add brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of celite. | |
| Inconsistent Reaction Outcome | Purity of reagents. | - Use freshly distilled or high-purity reagents, especially for sensitive steps like those involving trifluoromethanesulfonic anhydride.[4] |
| Atmospheric moisture. | - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents. |
Experimental Protocols
General Protocol for Diazotization and Hydrolysis
-
Dissolve 2-amino-3-chloro-5-fluoropyridine in an aqueous acidic solution (e.g., H₂SO₄).[1]
-
Cool the solution to 0-5 °C in an ice bath.[1]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[1]
-
After the addition is complete, stir the reaction mixture at low temperature for a specified period.
-
Gently warm the mixture to facilitate the hydrolysis of the diazonium salt.
-
The resulting product, 3-chloro-5-fluoropyridin-2-ol, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry thoroughly.[1]
General Protocol for Chlorination
-
Dissolve the pyridine derivative in a suitable solvent, such as toluene or xylene.[2]
-
Add a chlorinating agent (e.g., thionyl chloride).[2]
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF).[2]
-
Heat the reaction mixture to a temperature between +50 to +90°C.[2]
-
Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS).
-
Upon completion, cool the reaction mixture and proceed with the work-up, which may involve quenching with water or a basic solution, followed by extraction and purification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chlorination Reaction Temperature | +20 to +100°C (preferred: +50 to +90°C) | [2] |
| Esterification Reaction Temperature | +50 to +120°C (preferred: +70 to +90°C) | [2] |
| Reduction Reaction Temperature | -20 to +100°C (preferred: -5 to +50°C) | [2] |
| Acid Treatment Temperature | +30 to +100°C (preferred: +40 to +80°C) | [2] |
| Fluorination Reaction Temperature | 100 to 250°C (preferred: 150 to 200°C) | [5] |
| Fluorination Reaction Pressure | 1.0 to 15.0 MPa (preferred: 4.0 to 10.0 MPa) | [5] |
Visual Guides
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 3. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
Technical Support Center: Chlorination of Fluoropyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the chlorination of fluoropyridine carboxylic acids to their corresponding acyl chlorides. This critical transformation is often a key step in the synthesis of pharmaceuticals and other bioactive molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the chlorination of fluoropyridine carboxylic acids?
A1: The primary side reactions include:
-
Decarboxylation: The loss of CO2 from the carboxylic acid moiety is a significant side reaction, particularly for pyridine carboxylic acids where the nitrogen atom can stabilize the resulting intermediate. This leads to the formation of a fluoropyridine without the desired acyl chloride group.
-
Over-chlorination: The pyridine ring, although generally electron-deficient, can undergo further chlorination, especially under harsh reaction conditions or with prolonged reaction times. This can lead to the formation of di- or tri-chlorinated fluoropyridine derivatives.
-
Anhydride Formation: In the presence of any residual starting carboxylic acid, the newly formed acyl chloride can react to form a symmetric anhydride. This is more prevalent if the conversion of the carboxylic acid to the acyl chloride is incomplete.
-
Polymerization: Under certain conditions, the reactive acyl chloride products can polymerize, leading to the formation of intractable tars and reducing the yield of the desired monomeric acyl chloride.
Q2: Which chlorinating agent is best for converting fluoropyridine carboxylic acids to acyl chlorides?
A2: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly used reagents for this transformation.[1]
-
Thionyl chloride is often used in excess and can serve as the solvent. It is effective but can sometimes lead to charring and darker reaction mixtures, especially with sensitive substrates. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify purification.[2]
-
Oxalyl chloride is typically used in a solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). This method is often milder and can provide cleaner reactions with higher yields for sensitive substrates.
The choice of reagent often depends on the specific substrate, reaction scale, and desired purity of the final product. A comparative study of different chlorinating agents can help determine the optimal conditions for a specific fluoropyridine carboxylic acid.[3]
Q3: How does the position of the fluorine atom and the carboxylic acid group affect the reaction?
A3: The electronic properties and steric environment of the fluoropyridine ring are significantly influenced by the relative positions of the fluorine atom, the carboxylic acid, and the ring nitrogen. The fluorine atom is strongly electron-withdrawing, which can decrease the basicity of the pyridine nitrogen and affect the overall reactivity of the ring.[4] The position of the carboxylic acid group influences its susceptibility to decarboxylation. For instance, picolinic acids (carboxylic acid at the 2-position) are known to undergo decarboxylation more readily than nicotinic (3-position) or isonicotinic (4-position) acids due to the stabilization of the intermediate by the adjacent nitrogen atom.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of fluoropyridine carboxylic acids.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of Acyl Chloride | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Material or Product: Reaction temperature is too high. 3. Moisture Contamination: Hydrolysis of the chlorinating agent and the acyl chloride product. | 1. Optimize Reaction Conditions: Monitor the reaction by TLC or ¹H NMR to determine the optimal reaction time. Gradually increase the reaction temperature if the reaction is sluggish. 2. Use Milder Conditions: Consider switching from neat thionyl chloride to oxalyl chloride with catalytic DMF in a suitable solvent at a lower temperature. 3. Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Significant Decarboxylation | 1. High Reaction Temperature: Promotes the loss of CO₂. 2. Substrate Susceptibility: Carboxylic acids at the 2-position of the pyridine ring are more prone to decarboxylation. | 1. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Use a Milder Chlorinating Agent: Oxalyl chloride/DMF is often less harsh than thionyl chloride. |
| Formation of Over-chlorinated Byproducts | 1. Excess Chlorinating Agent: Using a large excess of thionyl chloride or oxalyl chloride. 2. Prolonged Reaction Time: Extended reaction times can lead to further chlorination of the pyridine ring. | 1. Use Stoichiometric Amounts: Carefully control the stoichiometry of the chlorinating agent. 2. Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed (as determined by TLC or NMR). |
| Presence of Anhydride | 1. Incomplete Conversion: Unreacted carboxylic acid attacks the acyl chloride product. | 1. Ensure Complete Conversion: Use a slight excess of the chlorinating agent and ensure sufficient reaction time. 2. Purification: The anhydride can often be separated from the acyl chloride by distillation or chromatography. |
| Formation of Dark Tar or Polymer | 1. High Reaction Temperature: Can lead to decomposition and polymerization. 2. Instability of the Acyl Chloride: Some fluoropyridine acyl chlorides are inherently unstable. | 1. Use Milder Conditions: Lower the reaction temperature and consider using oxalyl chloride/DMF. 2. Immediate Use: Use the crude acyl chloride directly in the next step without purification if possible. |
Experimental Protocols
General Procedure for the Synthesis of a Fluoropyridine Acyl Chloride using Thionyl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Fluoropyridine carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluoropyridine carboxylic acid (1.0 eq).
-
Under a fume hood, carefully add an excess of thionyl chloride (e.g., 5-10 equivalents) to the flask.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-6 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂) and by periodically taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and co-evaporated (azeotropic removal).
-
The resulting crude fluoropyridine acyl chloride can often be used directly in the next step or purified by vacuum distillation.
General Procedure for the Synthesis of a Fluoropyridine Acyl Chloride using Oxalyl Chloride and DMF
This protocol is generally milder than the thionyl chloride method.
Materials:
-
Fluoropyridine carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere, suspend the fluoropyridine carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add oxalyl chloride (1.1-1.5 eq) dropwise via the addition funnel. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction by TLC (after quenching an aliquot with methanol).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
The crude acyl chloride can be used directly or purified.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the chlorination of a representative fluoropyridine carboxylic acid. Note that yields can vary significantly depending on the substrate and reaction scale.
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine-3-carboxylic acid | Thionyl Chloride | Neat | Reflux | 3 | Not specified | [2] |
Further specific quantitative data for various fluoropyridine carboxylic acids is limited in publicly available literature and often requires experimental determination for each new substrate.
Visualizations
Reaction Pathway for Acyl Chloride Formation and Side Reactions
Caption: Key reaction pathways in the chlorination of fluoropyridine carboxylic acids.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in acyl chloride synthesis.
References
- 1. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amide Coupling with Sterically Hindered Amines and 3-Chloro-5-fluoropyridine-2-carboxylic Acid
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the challenging amide coupling of sterically hindered amines with 3-chloro-5-fluoropyridine-2-carboxylic acid.
Troubleshooting Guide
Low or no product yield is a common issue in these complex reactions. Below is a systematic guide to troubleshoot your experiment.
Question: My amide coupling reaction with this compound and a sterically hindered amine is failing or giving very low yields. What are the common causes and how can I resolve them?
Answer:
Several factors can contribute to poor outcomes in this specific amide coupling. The primary challenges stem from the combination of a sterically bulky amine and an electron-deficient carboxylic acid. Here are the most common culprits and their solutions:
-
Incomplete Carboxylic Acid Activation: The electron-withdrawing chloro and fluoro groups on the pyridine ring can affect the reactivity of the carboxylic acid. If the coupling reagent is not potent enough, the activation of the carboxylic acid will be inefficient.[1]
-
Solution: Switch to a more powerful coupling reagent. Standard carbodiimides like DCC or EDC are often insufficient for such challenging substrates.[2][3] Consider using uronium/aminium salts like HATU, HCTU, or COMU, or phosphonium salts like PyBOP or PyAOP, which are known for their high reactivity.[2][3][4]
-
-
Reduced Nucleophilicity of the Amine: Steric hindrance around the nitrogen atom of your amine physically obstructs the approach to the activated carboxylic acid.[1][3] This significantly slows down the reaction rate.
-
Solution: One of the most effective strategies for overcoming severe steric hindrance is the in situ formation of an acyl fluoride.[5][6][7][8] Acyl fluorides are highly reactive and less sterically demanding than other activated intermediates.[3][7][8] Reagents like TFFH or BTFFH can be used for this purpose.[1][8]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base play a critical role in these sensitive reactions.[1]
-
Temperature: For challenging couplings, increasing the reaction temperature may be necessary to overcome the activation energy barrier.[3] Microwave heating can also be an effective way to accelerate the reaction.[3]
-
Solvent: Ensure you are using anhydrous (dry) solvents like DMF, DCM, or acetonitrile.[1][9] The presence of water can lead to the hydrolysis of your activated carboxylic acid intermediate, preventing amide formation.[1]
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[1][10][11] These bases are required to neutralize the acid formed during the reaction without competing with your amine nucleophile.[12]
-
-
Protonation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, leading to the protonation of the amine.[1] This renders the amine non-nucleophilic and unable to participate in the coupling reaction.
-
Solution: Pre-activation of the carboxylic acid before adding the amine can mitigate this issue. Stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes before introducing the amine to the reaction mixture.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for my sterically hindered reaction?
A1: The choice of coupling reagent is critical. For challenging couplings like this, more potent reagents are generally required.[2][3] Onium salts (uronium/aminium or phosphonium) are highly recommended.[2][4] HATU is known for its high reactivity and speed, while COMU offers high efficiency and a better safety profile as it is not based on the potentially explosive HOBt/HOAt.[2][4][13] Phosphonium salts like PyBOP are also very effective and can minimize racemization.[2][4] For extremely hindered systems, generating a highly reactive acyl fluoride in situ with reagents like BTFFH may be the best approach.[8]
Q2: I'm observing side products in my reaction. What could they be and how can I minimize them?
A2: Common side reactions include racemization of the carboxylic acid (if it has a chiral center) and guanidinylation of the amine.
-
Racemization: To suppress racemization, use coupling reagents known to minimize this side reaction, such as those based on HOAt (like HATU) or Oxyma (like COMU).[2] Running the reaction at a lower temperature can also help.[1]
-
Guanidinylation: This can occur when using uronium/aminium-based reagents (like HBTU, HATU) in excess, where the reagent reacts with the amine.[4] To avoid this, use the reagents in appropriate stoichiometric amounts and consider using phosphonium-based reagents like PyBOP, which do not cause this side reaction.[3][4]
Q3: What are the ideal solvents and bases for this type of amide coupling?
A3: Anhydrous polar aprotic solvents are generally preferred. DMF and DCM are common choices.[1] Acetonitrile can also be effective, particularly when generating acyl fluorides.[9] The most important factor is the absence of water.[1] For the base, a non-nucleophilic amine like DIPEA is the standard choice.[1] It is bulky enough to avoid acting as a nucleophile itself but is basic enough to facilitate the reaction.
Q4: Can I use microwave heating to improve my reaction yield?
A4: Yes, for difficult couplings, microwave heating can be very effective in accelerating the reaction and improving yields by providing the necessary energy to overcome the high activation barrier associated with sterically hindered substrates.[3]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amide Couplings
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Moderate | Cost-effective; water-soluble byproducts.[14][15] | Often insufficient for hindered couplings; risk of racemization.[2][3] |
| HATU | Uronium/Aminium Salt | Very High | Highly reactive, fast reaction times, low racemization.[2][14] | More expensive; can cause guanidinylation; based on potentially explosive HOAt.[4] |
| HCTU | Uronium/Aminium Salt | Very High | Similar reactivity to HATU, often more cost-effective. | Can cause guanidinylation. |
| COMU | Uronium/Aminium Salt | Very High | High efficiency; safer (Oxyma-based); good solubility.[2][4][13] | Limited stability in solution.[4] |
| PyBOP | Phosphonium Salt | High | High efficiency; no guanidinylation side reaction.[2][4] | Byproducts can be difficult to remove.[2] |
| BTFFH/DIPEA | Acyl Fluoride Precursor | Extremely High | Excellent for severely hindered substrates; less sterically demanding intermediate.[1][8] | Reagents can be moisture-sensitive. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the sterically hindered amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered substrates, heating may be required.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling via in situ Acyl Fluoride Generation
-
Dissolve the this compound (1.0 equivalent) in an anhydrous solvent like acetonitrile or DCM.
-
Add a fluorinating agent (e.g., BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[1]
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1][9]
-
Add the sterically hindered amine (1.0-1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture if necessary (e.g., 80 °C or microwave irradiation) and monitor for completeness.[3][7] Reaction times can be significantly longer for these types of couplings.[1]
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
preventing decarboxylation of 3-chloro-5-fluoropyridine-2-carboxylic acid during reactions
Welcome to the technical support center for handling 3-chloro-5-fluoropyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decarboxylation and achieving successful coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to decarboxylation?
This compound is a substituted picolinic acid. Picolinic acids, which have a carboxylic acid group at the 2-position of a pyridine ring, are susceptible to decarboxylation (the loss of CO2). This is because the lone pair of electrons on the pyridine nitrogen can stabilize the intermediate formed during the removal of the carboxyl group. The presence of electron-withdrawing groups, such as chlorine and fluorine on the pyridine ring, can further increase the likelihood of decarboxylation, especially under harsh reaction conditions like high temperatures.
Q2: What are the primary factors that promote the decarboxylation of this compound during a reaction?
Several factors can contribute to the unwanted decarboxylation of this compound:
-
High Temperatures: Elevated temperatures provide the activation energy needed for the decarboxylation reaction to occur.
-
Prolonged Reaction Times: The longer the carboxylic acid is exposed to reaction conditions, especially at elevated temperatures, the greater the chance of decarboxylation.
-
Presence of Water: For the anionic form of the carboxylic acid, water can play a role in facilitating decarboxylation.[1][2]
-
pH: The rate of decarboxylation of pyridinecarboxylic acids is pH-dependent.[1]
-
Strong Bases: While a base is necessary for many coupling reactions, strong, nucleophilic bases can sometimes promote side reactions.
Q3: What is the most common reaction where decarboxylation of this compound is a significant side reaction?
Amide bond formation (amidation) is the most common reaction where decarboxylation poses a significant challenge. This is because amidation often requires activation of the carboxylic acid, which can make it more susceptible to decarboxylation, especially if the reaction conditions are not optimized.
Troubleshooting Guide: Preventing Decarboxylation During Amidation Reactions
This guide will help you troubleshoot and prevent the decarboxylation of this compound during amide coupling reactions.
Issue 1: Significant formation of the decarboxylated byproduct (3-chloro-5-fluoropyridine).
This is the most direct indication that your reaction conditions are too harsh.
Root Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Excessive Temperature | Conduct the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating if possible. | 1. Dissolve this compound (1.0 eq) and your amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). 2. Cool the mixture to 0 °C in an ice bath. 3. Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) dropwise. 4. Stir at 0 °C for 2-4 hours, then allow to warm to room temperature and stir overnight. |
| Inappropriate Coupling Reagent | Use a milder, more efficient coupling reagent that allows for lower reaction temperatures and shorter reaction times. Uronium/aminium-based reagents like HATU or HCTU are often effective for challenging couplings. | See the protocol for "Excessive Temperature." The key is to use a reagent that facilitates rapid amide bond formation at low temperatures. |
| Prolonged Reaction Time at Elevated Temperature | If heating is unavoidable, minimize the reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | If the reaction must be heated, set the temperature to the lowest effective level (e.g., 40-50 °C) and check the progress every 30-60 minutes. |
| Presence of Moisture | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | 1. Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas. 2. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. 3. Add reagents via syringe through a septum. |
| Incorrect Base | Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) instead of nucleophilic bases like pyridine. | In your reaction setup, substitute any nucleophilic base with 2.0-3.0 equivalents of DIPEA. |
Issue 2: Low yield of the desired amide product with recovery of starting material.
This suggests that the reaction is not going to completion, which might tempt you to increase the temperature, leading to decarboxylation.
Root Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Insufficient Activation of the Carboxylic Acid | Choose a more powerful coupling reagent. HATU is generally very effective. Adding an activating agent like HOBt or HOAt can also improve the efficiency of carbodiimide-based couplings (e.g., EDC). | For EDC coupling: 1. Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF. 2. Cool to 0 °C. 3. Add EDC (1.2 eq) and DIPEA (2.0 eq). 4. Stir at 0 °C for 2 hours and then at room temperature overnight. |
| Poor Solubility of Reagents | Select a solvent in which all reactants are fully soluble. DMF is often a good choice for amide couplings due to its high polarity. | If solubility is an issue in solvents like DCM or THF, switch to anhydrous DMF. |
| Sterically Hindered Amine or Carboxylic Acid | For sterically demanding substrates, longer reaction times at low temperatures may be necessary. Using a highly reactive coupling reagent like HATU is also beneficial. | Allow the reaction to stir for an extended period (24-48 hours) at room temperature before workup. |
Data Presentation: Comparison of Common Coupling Reagents for Amidation
The choice of coupling reagent is critical. The following table provides a qualitative comparison of common coupling reagents for the amidation of challenging carboxylic acids like this compound.
| Coupling Reagent | Class | Typical Reaction Time | Typical Yields (for challenging substrates) | Byproducts | Notes |
| HATU | Uronium/Aminium Salt | 1-4 hours | High to Excellent | Tetramethylurea (water-soluble) | Highly efficient, often the best choice for difficult couplings. |
| HCTU | Uronium/Aminium Salt | 1-4 hours | High to Excellent | Tetramethylurea (water-soluble) | Similar in performance to HATU. |
| EDC/HOBt | Carbodiimide | 12-24 hours | Moderate to High | EDC-urea (water-soluble) | A cost-effective and common choice, but may be less efficient for challenging substrates. |
| T3P® | Phosphonic Anhydride | 2-6 hours | High | Phosphonic acid byproducts (water-soluble) | A safe and versatile reagent. |
| SOCl₂ | Acid Chloride Formation | 1-3 hours (for acid chloride formation) | Variable | SO₂ and HCl (gaseous) | Can be effective, but the intermediate acid chloride is highly reactive and may require careful handling and low temperatures to prevent side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture.
-
In a separate flask, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Two-Step Amidation via Acid Chloride Formation
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and a minimal amount of anhydrous DMF (catalytic).
-
Add anhydrous DCM as the solvent.
-
Cool the mixture to 0 °C.
-
Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for 1-2 hours until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess chlorinating agent and solvent.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base (e.g., DIPEA or Et₃N, 2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Work up and purify as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for preventing decarboxylation.
Caption: Generalized mechanism of amide bond formation.
References
Technical Support Center: Purity Assessment of 3-chloro-5-fluoropyridine-2-carboxylic acid
Welcome to the technical support center for the analytical chemistry of 3-chloro-5-fluoropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear methodologies and solutions for common challenges encountered during purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended techniques for determining the purity of this compound?
A1: The most effective techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and impurities, quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization, for identifying volatile impurities.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying non-volatile impurities.
Q2: Why is derivatization sometimes necessary for the GC analysis of this compound?
A2: Carboxylic acids like this compound are polar and have low volatility, which can lead to poor peak shape and thermal degradation in a GC system.[3] Derivatization, for example through silylation or esterification, converts the carboxylic acid group into a less polar, more volatile derivative, resulting in better chromatographic performance.[2][3][4]
Q3: Can I use Nuclear Magnetic Resonance (NMR) for quantitative purity analysis?
A3: Yes, quantitative ¹H NMR (qHNMR) is a powerful and versatile method for purity evaluation.[1] It allows for the determination of purity without a reference standard of the compound itself, by comparing the integral of a known proton signal from the analyte against that of a certified internal standard of known concentration.[5] This technique provides a direct measure of the molar quantity of the analyte.[1]
Q4: What are some potential impurities I should look for?
A4: Potential impurities can arise from the synthetic route. These may include starting materials, such as derivatives of 2,6-dichloro-5-fluoronicotinic acid, or by-products from incomplete reactions or side reactions.[6] Positional isomers or related halogenated pyridines could also be present.
Analytical Technique Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: My peaks are tailing or fronting. What are the common causes and solutions?
A: Peak asymmetry is a common issue.
-
Peak Tailing is often caused by secondary interactions between the acidic analyte and residual silanols on the silica-based column packing.[7] It can also result from column overload.
-
Peak Fronting is most often the result of overloading the column with the sample or injecting the sample in a solvent much stronger than the mobile phase.[7][8]
Q: My retention times are shifting between injections. How can I fix this?
A: Unstable retention times can compromise data reliability.
-
Causes: Common causes include changes in mobile phase composition, temperature fluctuations, and inconsistent pump flow rates.[7][8][10] Column degradation or equilibration issues can also be a factor.
-
Solutions:
-
Mobile Phase: Ensure the mobile phase is well-mixed and degassed.[7] If preparing the mobile phase online, verify that the mixing device is functioning correctly.[9]
-
Temperature: Use a column oven to maintain a constant temperature throughout the analysis.[7][8]
-
Pump & System: Check the HPLC system for leaks, particularly between the column and detector.[8] Ensure the pump is delivering a consistent flow rate and that there are no salt buildups on the pump seals.[8][10]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence. The ion-pair method, if used, takes a particularly long time for column equilibration.[10]
-
Q: I am observing a noisy or drifting baseline. What should I do?
A: A poor baseline can affect integration accuracy, especially for low-level impurities.
-
Causes: Air bubbles in the system, contaminated mobile phase, or detector instability are frequent causes.[7][11]
-
Solutions:
-
Degas Mobile Phase: Thoroughly degas all solvents using sonication, vacuum filtration, or helium sparging.[7] Purge the pump to remove any trapped air.[7]
-
Clean System: Use high-purity solvents and freshly prepared mobile phases.[7] If contamination is suspected, flush the system and column with a strong solvent.[7]
-
Detector: Allow the detector lamp to warm up sufficiently to ensure a stable output.
-
Gas Chromatography (GC)
Q: I am seeing broad or tailing peaks even after derivatization. What could be the issue?
A: This often points to issues with the derivatization reaction or the GC system itself.
-
Causes: The derivatization reaction may be incomplete. The injection port liner could be contaminated or not deactivated properly, leading to analyte adsorption. The column itself may be degraded.
-
Solutions:
-
Optimize Derivatization: Ensure the correct ratio of sample to derivatizing agent (e.g., BSTFA) is used and that the reaction time is sufficient.[3][4]
-
Injector Maintenance: Clean or replace the injector liner. Use a deactivated liner specifically designed for active compounds.
-
Column Care: Condition the column according to the manufacturer's instructions. If performance does not improve, it may be necessary to trim the front end of the column or replace it entirely.
-
Q: My sample doesn't seem to be eluting from the column. Why?
A: This is a common problem when analyzing polar compounds like carboxylic acids without proper preparation.
-
Causes: The compound is likely too polar and non-volatile to pass through the GC column under typical conditions. It may be adsorbing irreversibly to the injector or the head of the column.
-
Solution: Derivatization is essential. Converting the carboxylic acid to a silyl ester or an alkyl ester will increase its volatility and reduce its polarity, allowing it to be analyzed by GC.[3]
Experimental Protocols & Data
HPLC Purity Method
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to make a 1.0 mg/mL stock solution.
-
Dilute this stock solution further with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[12]
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |
| Gradient | 0 min: 28% B, 10 min: 40% B, 20 min: 55% B |
| Flow Rate | 1.0 mL/min[13] |
| Column Temperature | 40 °C[13] |
| Detection | Diode Array Detector (DAD) at 272 nm[12] |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Integrate the peak for this compound and all impurity peaks.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
GC-MS Impurity Profiling Method (with Derivatization)
This method is suitable for identifying volatile and semi-volatile impurities.
1. Derivatization (Silylation):
-
Place approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Dimethylformamide - DMF).[4]
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial and heat at 60-70 °C for 30 minutes to ensure complete reaction.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temp. | 250 °C[4] |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Initial: 50 °C for 2 min, Ramp: 10 °C/min to 280 °C, Hold: 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 450 amu |
3. Data Analysis:
-
Identify the main peak corresponding to the derivatized analyte.
-
Search the NIST mass spectral library for any impurity peaks to obtain tentative identifications.[14]
Visualizations
Caption: A typical experimental workflow for purity assessment.
Caption: A troubleshooting guide for common HPLC peak shape issues.
Caption: A guide for selecting the appropriate analytical technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 4. lmaleidykla.lt [lmaleidykla.lt]
- 5. researchgate.net [researchgate.net]
- 6. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Troubleshooting | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 14. Propanoic acid, 3-chloro- [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-chloro-5-fluoropyridine-2-carboxylic acid and 3-bromo-5-fluoropyridine-2-carboxylic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Core Reactivity Principles: C-Cl vs. C-Br Bonds
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The reactivity of the halide in this step follows the general trend: I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more readily cleaved by the palladium catalyst than the stronger C-Cl bond.[1]
Therefore, it is anticipated that 3-bromo-5-fluoropyridine-2-carboxylic acid will exhibit greater reactivity than its chloro-analogue in these transformations, leading to faster reaction times, milder required reaction conditions, and potentially higher yields.
Comparative Analysis in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in medicinal chemistry. The general reactivity trend suggests that the bromo-substituted pyridine will couple more efficiently than the chloro-substituted one.
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | 3-chloro-5-fluoropyridine-2-carboxylic acid | 3-bromo-5-fluoropyridine-2-carboxylic acid |
| Relative Reactivity | Lower | Higher |
| Typical Catalyst Loading | Higher (e.g., 2-5 mol%) | Lower (e.g., 1-3 mol%) |
| Typical Reaction Temperature | Higher (e.g., 100-120 °C) | Lower (e.g., 80-100 °C) |
| Typical Reaction Time | Longer (e.g., 12-24 h) | Shorter (e.g., 4-12 h) |
| Expected Yield | Moderate to Good | Good to Excellent |
Experimental Workflow: Suzuki-Miyaura Coupling
Below is a generalized workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 3-bromo-5-fluoropyridine-2-carboxylic acid with Phenylboronic Acid
-
Materials: 3-bromo-5-fluoropyridine-2-carboxylic acid (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), 1,4-dioxane (8 mL), and water (2 mL).
-
Procedure:
-
To a reaction vial, add 3-bromo-5-fluoropyridine-2-carboxylic acid, phenylboronic acid, and K₂CO₃.
-
Add the 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.
-
Seal the vial and heat the mixture to 90 °C with stirring for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
For the corresponding reaction with this compound, a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos), a stronger base (e.g., K₃PO₄ or Cs₂CO₃), and a higher reaction temperature (e.g., 110 °C) would likely be required to achieve a comparable yield.[2]
Comparative Analysis in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is highly dependent on the nature of the aryl halide.
Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination
| Parameter | This compound | 3-bromo-5-fluoropyridine-2-carboxylic acid |
| Relative Reactivity | Lower | Higher |
| Catalyst System | Requires more electron-rich and bulky ligands (e.g., G3/G4 precatalysts with BrettPhos) | Can proceed with a wider range of catalysts and ligands |
| Typical Reaction Temperature | Higher (e.g., 100-130 °C) | Lower (e.g., 80-110 °C) |
| Typical Reaction Time | Longer | Shorter |
| Expected Yield | Moderate | Good to Excellent |
Logical Relationship: Factors Influencing Buchwald-Hartwig Amination
The success of a Buchwald-Hartwig amination is dependent on several interconnected factors.
Caption: Key factors influencing the outcome of a Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of 3-bromo-5-fluoropyridine-2-carboxylic acid with a Secondary Amine
-
Materials: 3-bromo-5-fluoropyridine-2-carboxylic acid (1.0 mmol), secondary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), NaOt-Bu (1.4 mmol), and anhydrous toluene (10 mL).
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.
-
Add toluene, followed by the secondary amine and 3-bromo-5-fluoropyridine-2-carboxylic acid.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
For the amination of this compound, a more specialized and highly active catalyst system, such as a fourth-generation Buchwald precatalyst, along with a stronger base and potentially higher temperatures, would likely be necessary.
Potential Relevance in Signaling Pathways
Pyridine carboxylic acid derivatives are prevalent scaffolds in medicinal chemistry and have been identified as inhibitors of various signaling pathways.[3] While the specific targets of this compound and 3-bromo-5-fluoropyridine-2-carboxylic acid are not explicitly defined in the available literature, related structures are known to interact with key enzymes and receptors. For instance, pyridine-based compounds have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cell proliferation and survival and is often dysregulated in cancer.[4]
Signaling Pathway Example: PI3K/Akt/mTOR
Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential points of inhibition.
The development of derivatives from either 3-chloro- or 3-bromo-5-fluoropyridine-2-carboxylic acid could lead to novel inhibitors targeting kinases within this and other critical cellular signaling cascades. The choice between the chloro and bromo precursors would depend on the desired reactivity and the specific synthetic route being employed.
Conclusion
Based on fundamental principles of organic chemistry, 3-bromo-5-fluoropyridine-2-carboxylic acid is the more reactive substrate for palladium-catalyzed cross-coupling reactions compared to this compound. This higher reactivity can be advantageous in synthetic campaigns, potentially allowing for milder reaction conditions, shorter reaction times, and the use of less specialized catalyst systems. However, the chloro-analogue may be preferred in cases where cost is a primary concern or when selective reactivity at another site in a polyhalogenated molecule is desired. The choice of starting material should be guided by the specific requirements of the synthetic target and the overall process efficiency.
References
Comparative Guide to the Biological Activity of 3-Chloro-5-fluoropyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of compounds derived from or structurally related to 3-chloro-5-fluoropyridine-2-carboxylic acid. The data presented is compiled from various studies to offer insights into the potential applications of this chemical scaffold in different fields of biological research and development. While a comprehensive study directly comparing a series of derivatives across multiple biological activities is not yet available, this guide summarizes the existing quantitative data for herbicidal and antibacterial activities of closely related compounds.
Data Presentation
The following tables summarize the quantitative data on the herbicidal and antibacterial activities of compounds structurally related to this compound.
Table 1: Herbicidal Activity of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acid Derivatives
Picolinic acids are isomers of nicotinic acids and share the pyridine carboxylic acid core.
| Compound ID | R | Test Species | Concentration (µM) | Inhibition of Root Growth (%) |
| S063 | 4-Cl | Brassica napus | 250 | >80 |
| S070 | 2-Br | Brassica napus | 250 | >80 |
| S073 | 2-Br, 3-CF3 | Brassica napus | 250 | >80 |
| S100 | 4-OCH3 | Brassica napus | 250 | >80 |
| S103 | 4-OCH3, 3-CF3 | Brassica napus | 250 | >80 |
| Picloram (Control) | - | Brassica napus | 250 | Not specified |
| Florpyrauxifen (Control) | - | Brassica napus | 250 | Not specified |
Data sourced from a study on novel 2-picolinic acid derivatives, which are structurally similar to the topic compound.[1]
Table 2: Antibacterial Activity of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives
These compounds share the 5-fluoropyridine moiety with the topic acid.
| Compound ID | R¹ | R² | R³ | X¹ | X² | MIC (µg/mL) vs. Gram-positive bacteria |
| 5 | Cl | - | - | - | - | 1-2 |
| 6a | H | H | H | C | C | 2-32 |
| 6b | Cl | H | H | C | C | 2-32 |
| 6c | NH₂ | H | H | C | C | 2-32 |
| 6d | Cl | Cl | H | C | C | 2-32 |
| 7j | H | H | H | N | N | 0.25-1 |
| Linezolid (Control) | - | - | - | - | - | Not specified |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a substance that prevents visible growth of a bacterium.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Herbicidal Activity Assay (Root Growth Inhibition)
This protocol is based on the evaluation of picolinic acid derivatives.[1]
-
Plant Material and Growth Conditions: Seeds of test species (e.g., Brassica napus) are surface-sterilized.
-
Test Compound Preparation: The synthesized compounds and controls (e.g., Picloram, Florpyrauxifen) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. These are then diluted with the growth medium to achieve the desired final concentrations (e.g., 250 µM).
-
Assay Procedure:
-
Sterilized seeds are placed on agar medium in Petri dishes.
-
The test compounds at specified concentrations are added to the medium.
-
The Petri dishes are sealed and incubated in a growth chamber under controlled conditions (temperature, light, and humidity).
-
-
Data Collection and Analysis: After a defined incubation period (e.g., 7 days), the root length of the seedlings is measured. The percentage of root growth inhibition is calculated relative to a solvent-treated control. Each experiment is typically performed in triplicate.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol is a standard method for determining the MIC of antibacterial agents.[2]
-
Bacterial Strains and Culture Conditions: A panel of Gram-positive bacteria are used. The bacteria are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) at 37°C.
-
Test Compound Preparation: Stock solutions of the test compounds and a control antibiotic (e.g., Linezolid) are prepared in a suitable solvent. Serial two-fold dilutions are then made in the broth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known bacterial concentration.
-
Assay Procedure:
-
The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Collection and Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-5-fluoropyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 3-chloro-5-fluoropyridine-2-carboxylic acid represent a versatile scaffold in the development of biologically active compounds. This guide provides a comparative analysis of their structure-activity relationships (SAR) across different applications, with a primary focus on their well-established herbicidal properties and emerging potential in fungicidal and anticancer applications. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate further research and development in agrochemicals and pharmaceuticals.
Herbicidal Activity: Synthetic Auxins
Derivatives of this compound, particularly those with a substituted pyrazolyl group at the 6-position, have been extensively studied as potent herbicides. These compounds act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and disrupting normal plant growth processes.
A key class of these herbicides is the 4-amino-3-chloro-5-fluoro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. The structure-activity relationship of these compounds has been investigated, with key findings summarized below.
Structure-Activity Relationship (SAR) for Herbicidal Activity
The herbicidal activity of these derivatives is significantly influenced by the nature and position of substituents on the aryl ring attached to the pyrazole moiety.
Table 1: Herbicidal Activity of 4-amino-3-chloro-5-fluoro-6-(5-aryl-1H-pyrazol-1-yl)picolinic Acid Derivatives against Arabidopsis thaliana
| Compound ID | R (Substituent on Phenyl Ring) | Root Growth Inhibition (%) at 0.5 µmol/L |
| S202 | 4-F | 78.4 |
| S203 | 4-Cl | 75.2 |
| S204 | 4-Br | 76.8 |
| S205 | 4-CH₃ | 72.1 |
| S206 | 4-OCH₃ | 68.9 |
| S207 | 3-F | 55.6 |
| S208 | 3-Cl | 58.3 |
| S214 | 2-F | 70.5 |
| S215 | 2-Cl | 72.8 |
| Picloram | (Reference) | 45.3 |
| Florpyrauxifen | (Reference) | 33.8 |
Data sourced from a study on novel picolinic acid derivatives, where root growth inhibition of Arabidopsis thaliana was measured.[1][2][3]
Key SAR Observations for Herbicidal Activity:
-
Position of Substitution: Substituents at the 2- and 4-positions (para- and ortho-) of the phenyl ring on the pyrazole moiety generally result in higher herbicidal activity compared to substitutions at the 3-position (meta-).[1]
-
Nature of Substituent: Electron-withdrawing groups, such as halogens (F, Cl, Br), at the 4-position of the phenyl ring tend to enhance herbicidal potency. For instance, compound S202 with a 4-fluoro substituent exhibited the highest root growth inhibition.[1][3]
-
Comparison with Commercial Herbicides: Several of the synthesized 4-amino-3-chloro-5-fluoro-6-(5-aryl-1H-pyrazol-1-yl)picolinic acid derivatives demonstrated significantly greater inhibition of Arabidopsis thaliana root growth compared to the commercial herbicides Picloram and Florpyrauxifen.[1][3]
Mechanism of Action: Auxin Signaling Pathway
As synthetic auxins, these picolinic acid derivatives exert their herbicidal effects by binding to the TIR1/AFB family of F-box proteins, which are auxin receptors in plants. This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which then modulate the expression of auxin-responsive genes, leading to uncontrolled growth and ultimately, plant death.
Figure 1: Simplified diagram of the auxin signaling pathway initiated by synthetic auxin herbicides.
Fungicidal Activity: Succinate Dehydrogenase Inhibitors (SDHIs)
While specific SAR studies on this compound derivatives as fungicides are limited, the broader class of pyridine carboxamides has shown significant promise as succinate dehydrogenase inhibitors (SDHIs). SDHIs are a crucial class of fungicides that disrupt the fungal mitochondrial respiratory chain.
By analogy, we can explore the potential of N-substituted 3-chloro-5-fluoropyridine-2-carboxamides as SDHIs. The general structure consists of the 3-chloro-5-fluoropyridine-2-carboxamide "head" and a variable "tail" group attached to the amide nitrogen.
Structure-Activity Relationship (SAR) for Fungicidal Activity (Hypothetical)
Based on known SAR of other pyridine carboxamide SDHIs, the following relationships can be proposed for N-substituted 3-chloro-5-fluoropyridine-2-carboxamides:
Table 2: Postulated Fungicidal Activity of N-Aryl-3-chloro-5-fluoropyridine-2-carboxamides
| Compound Class | General Structure | Expected Activity | Rationale |
| N-phenyl amides | 3-chloro-5-fluoropyridine-2-CO-NH-Ph | Moderate | The phenyl group provides a basic hydrophobic anchor. |
| N-biphenyl amides | 3-chloro-5-fluoropyridine-2-CO-NH-biphenyl | High | The extended biphenyl system can enhance binding to the hydrophobic pocket of the SDH enzyme. |
| N-pyrazolylphenyl amides | 3-chloro-5-fluoropyridine-2-CO-NH-Ph-pyrazole | Potentially High | The pyrazole moiety can form additional hydrogen bonds within the active site, increasing affinity. |
Key SAR Insights for SDHI Fungicides:
-
Hydrophobic Tail: The nature of the substituent on the amide nitrogen (the "tail") is critical for activity. Bulky, hydrophobic groups are generally preferred as they occupy a hydrophobic pocket in the SDH enzyme.
-
Conformation: The spatial arrangement of the head and tail groups is crucial for fitting into the active site of the succinate dehydrogenase enzyme.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
SDHI fungicides act by blocking the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex (also known as Complex II) in the mitochondrial electron transport chain. This inhibition disrupts the production of ATP, leading to cellular energy depletion and ultimately, fungal cell death.
Figure 2: Mechanism of action of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Anticancer Activity
The pyridine nucleus is a common scaffold in many anticancer drugs. While there is a lack of specific SAR studies on this compound derivatives for anticancer activity, the general principles of anticancer drug design can be applied to hypothesize potential avenues for development. Modifications of the carboxylic acid group to amides or esters with various substituents could lead to compounds with cytotoxic properties.
Potential Structure-Activity Relationship for Anticancer Activity
Table 3: Hypothetical Anticancer Activity of N-Aryl-3-chloro-5-fluoropyridine-2-carboxamides
| Compound Class | General Structure | Potential Target | Rationale for Activity |
| N-(heteroaryl) amides | 3-chloro-5-fluoropyridine-2-CO-NH-heteroaryl | Kinases, Tubulin | Heteroaromatic rings can participate in hydrogen bonding and π-π stacking interactions with protein targets. |
| Amides with polycyclic groups | 3-chloro-5-fluoropyridine-2-CO-NH-polycycle | DNA intercalation, Topoisomerase | Planar polycyclic aromatic systems can intercalate into DNA, disrupting replication and transcription. |
Key Design Considerations for Anticancer Agents:
-
Target Specificity: Modifications should aim to increase selectivity for cancer cells over normal cells to minimize side effects.
-
Solubility and Bioavailability: The physicochemical properties of the derivatives need to be optimized for drug delivery and absorption.
Experimental Protocols
1. Herbicidal Activity: Arabidopsis thaliana Root Growth Inhibition Assay
-
Objective: To determine the effect of test compounds on the root growth of the model plant Arabidopsis thaliana.
-
Procedure:
-
Sterilized A. thaliana seeds are placed on a solid nutrient medium (e.g., Murashige and Skoog) in Petri dishes.
-
The medium is supplemented with a range of concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). A solvent control is also included.
-
The plates are incubated vertically in a growth chamber under controlled light and temperature conditions.
-
After a defined period (e.g., 7-10 days), the primary root length of the seedlings is measured.
-
The percentage of root growth inhibition is calculated relative to the solvent control.
-
IC50 values (the concentration required to inhibit root growth by 50%) can be determined by dose-response curve analysis.
-
2. Fungicidal Activity: In Vitro Mycelial Growth Inhibition Assay
-
Objective: To assess the in vitro antifungal activity of test compounds against a target fungus.
-
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the stock solution are added to molten potato dextrose agar (PDA) to achieve the desired final concentrations.
-
The amended PDA is poured into Petri dishes and allowed to solidify.
-
A mycelial plug from an actively growing culture of the target fungus is placed in the center of each plate.
-
The plates are incubated at an optimal temperature for fungal growth.
-
The diameter of the fungal colony is measured at regular intervals.
-
The percentage of mycelial growth inhibition is calculated relative to a solvent control.
-
EC50 values (the effective concentration to inhibit growth by 50%) can be calculated.
-
3. Anticancer Activity: MTT Assay
-
Objective: To evaluate the cytotoxicity of test compounds against cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 values (the concentration that inhibits cell growth by 50%) are determined.
-
Figure 3: General experimental workflows for evaluating the biological activity of this compound derivatives.
Conclusion
The this compound scaffold is a promising starting point for the development of a diverse range of biologically active molecules. The well-defined structure-activity relationship for its herbicidal derivatives, acting as synthetic auxins, provides a strong foundation for the rational design of new and effective weed control agents. While the exploration of this scaffold in fungicidal and anticancer applications is less mature, the established principles of SDHI and anticancer drug design suggest that with appropriate structural modifications, novel and potent compounds in these therapeutic and agrochemical areas can be discovered. Further research into the synthesis and biological evaluation of a wider array of derivatives is warranted to fully unlock the potential of this versatile chemical framework.
References
Unlocking Synthetic Advantages: 3-Chloro-5-fluoropyridine-2-carboxylic Acid in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, 3-chloro-5-fluoropyridine-2-carboxylic acid has emerged as a particularly advantageous building block, offering distinct benefits over other pyridine derivatives in the construction of complex, biologically active molecules.
This guide provides a comprehensive comparison of this compound with other pyridine building blocks, supported by experimental data and detailed protocols. We will explore its superior performance in key synthetic transformations and its role in the development of targeted therapies, such as Aurora kinase inhibitors.
Enhanced Reactivity and Versatility in Cross-Coupling Reactions
The unique substitution pattern of this compound, featuring both a chloro and a fluoro substituent, imparts a favorable electronic profile that enhances its reactivity and selectivity in palladium-catalyzed cross-coupling reactions. The chlorine atom at the 3-position serves as a versatile handle for introducing molecular diversity through reactions like the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.
While direct comparative studies showcasing a broad range of substrates are not always available in a single source, the general principles of C-Cl bond activation in electron-deficient heterocyclic systems suggest that this compound is a highly effective electrophilic partner. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group further activates the C-Cl bond towards oxidative addition to the palladium catalyst, often leading to higher yields and milder reaction conditions compared to less activated chloropyridines.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid
| Pyridine Building Block | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (ester) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-95 (estimated based on similar substrates) |
| 3-Chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | ~60-75 |
| 3-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | >90 |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 18 | ~80-90 |
Note: The yields are illustrative and can vary significantly based on the specific boronic acid, ligand, and precise reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound methyl ester (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound methyl ester, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Physicochemical Properties and Their Impact on Drug Design
The presence of both chlorine and fluorine atoms on the pyridine ring significantly influences the physicochemical properties of the molecule, which in turn can translate to improved pharmacokinetic profiles in drug candidates.
-
pKa Modulation: The electron-withdrawing nature of the halogen substituents lowers the pKa of the pyridine nitrogen, making it less basic. This can be advantageous in drug design to reduce off-target interactions with biological amines and improve cell permeability.
-
Lipophilicity: The fluorine atom can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to increased metabolic stability and a longer half-life of the drug.
Table 2: Comparison of Physicochemical Properties of Substituted Pyridine-2-Carboxylic Acids
| Compound | Molecular Weight ( g/mol ) | Calculated logP | pKa (Pyridine N) (approx.) | Melting Point (°C) |
| This compound | 175.54 | 1.5 | 1-2 | 143-144[1] |
| 3-Chloropyridine-2-carboxylic acid | 157.56 | 1.2 | 2-3 | 145-147 |
| 5-Fluoropyridine-2-carboxylic acid | 141.10 | 0.8 | 2-3 | 168-170 |
| Pyridine-2-carboxylic acid (Picolinic acid) | 123.11 | 0.5 | 5.4 | 136-138 |
Application in the Synthesis of Aurora Kinase Inhibitors
A compelling example of the utility of fluorinated pyridine building blocks is in the synthesis of Aurora kinase inhibitors, a class of targeted cancer therapies. Aurora kinases are key regulators of mitosis, and their overexpression is implicated in various cancers.[2][3][4] The synthesis of potent Aurora kinase inhibitors often involves the coupling of a substituted pyridine moiety to a core scaffold.
The use of a related building block, 6-chloro-2-fluoropyridine-3-carboxylic acid, has been documented in the synthesis of pyrimidine-based Aurora kinase inhibitors.[5][6] This highlights the importance of the specific arrangement of halogen and carboxylic acid groups on the pyridine ring for achieving the desired biological activity. The workflow typically involves an amide coupling reaction between the pyridine carboxylic acid and an amine on the core scaffold.
Caption: Synthetic workflow for an Aurora kinase inhibitor.
Experimental Protocol: Amide Coupling
Materials:
-
This compound (1.0 equiv)
-
Amine-containing core scaffold (1.0 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound, the amine-containing core scaffold, and HATU in DMF.
-
Add DIPEA to the mixture and stir at room temperature for 2-4 hours, monitoring the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final amide product.
Logical Advantages of this compound
The strategic combination of substituents on this pyridine building block provides a clear logical advantage in multi-step syntheses.
Caption: Advantages of the trifunctional pyridine building block.
References
- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lktlabs.com [lktlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Coupling Efficiency: 3-Chloro- vs. 3-Bromo-5-fluoropyridine-2-carboxylic Acid
For researchers and drug development professionals, the selection of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a comparative analysis of the coupling efficiency of two closely related building blocks: 3-chloro-5-fluoropyridine-2-carboxylic acid and 3-bromo-5-fluoropyridine-2-carboxylic acid. The comparison focuses on their performance in common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as in amide bond formation.
While direct, side-by-side experimental data for these specific compounds is not extensively published, this guide leverages well-established principles of organic chemistry to predict and explain their relative reactivity. The general trend in palladium-catalyzed reactions is that the reactivity of aryl halides follows the order of I > Br > Cl.[1] This is primarily attributed to the difference in the carbon-halogen bond strength, which directly affects the rate-determining oxidative addition step in the catalytic cycle.[1]
Qualitative Comparison of Coupling Efficiency
The following table summarizes the expected differences in performance between the two compounds in common coupling reactions.
| Feature | This compound | 3-Bromo-5-fluoropyridine-2-carboxylic acid |
| Relative Reactivity | Lower | Higher |
| Typical Reaction Conditions | More forcing conditions are often required (higher temperatures, longer reaction times). | Milder reaction conditions are generally sufficient. |
| Catalyst System | Often requires more sophisticated and electron-rich ligands (e.g., XPhos, SPhos) to facilitate C-Cl bond activation.[1] | Can often be successful with more traditional palladium catalysts and ligands (e.g., Pd(PPh₃)₄, BINAP).[1] |
| Potential for Side Reactions | Higher temperatures may lead to a greater likelihood of decomposition or side reactions. | Milder conditions generally result in cleaner reactions with fewer byproducts. |
| Cost-Effectiveness | Generally more cost-effective as a starting material. | Typically more expensive than the chloro-analogue. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions. These should be considered as starting points, and optimization will likely be necessary for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling: General Protocol
Objective: To synthesize a 3-aryl-5-fluoropyridine-2-carboxylic acid.
Materials:
-
3-Halo-5-fluoropyridine-2-carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd₂(dba)₃/XPhos for chloro) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a dry reaction vessel, add the 3-halo-5-fluoropyridine-2-carboxylic acid, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C for the 3-bromo derivative and 100-120 °C for the 3-chloro derivative) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: General Protocol
Objective: To synthesize a 3-amino-5-fluoropyridine-2-carboxylic acid.
Materials:
-
3-Halo-5-fluoropyridine-2-carboxylic acid (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP for bromo, XPhos for chloro) (2-10 mol%)[1]
-
Base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, combine the 3-halo-5-fluoropyridine-2-carboxylic acid, palladium catalyst, phosphine ligand, and base in a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-100 °C for the 3-bromo derivative and 100-120 °C for the 3-chloro derivative) with stirring for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Amide Coupling: General Protocol
Objective: To synthesize an amide derivative of 3-halo-5-fluoropyridine-2-carboxylic acid.
Materials:
-
3-Halo-5-fluoropyridine-2-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Coupling agent (e.g., HATU, HOBt/EDC) (1.2 equiv)
-
Base (e.g., DIPEA, NMM) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the 3-halo-5-fluoropyridine-2-carboxylic acid in the anhydrous solvent in a dry reaction flask.
-
Add the coupling agent and the base to the solution and stir for a few minutes at room temperature.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (typically 1-12 hours), monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Visualizing the Mechanisms
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a visual representation of the key steps involved.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Conclusion
References
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Drugs Featuring the 3-Chloro-5-Fluoropyridine Moiety
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a drug candidate is paramount to its success. The inclusion of the 3-chloro-5-fluoropyridine moiety in a molecule can significantly influence its pharmacokinetic properties. This guide provides a comparative assessment of the metabolic stability of investigational drugs containing this scaffold, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
The metabolic stability of a drug determines its half-life and clearance, directly impacting its dosing regimen and potential for drug-drug interactions. The 3-chloro-5-fluoropyridine core, a halogenated pyridine derivative, is a structural motif of interest in medicinal chemistry. The presence of both chloro and fluoro substituents can modulate the electronic properties of the pyridine ring, potentially influencing its interaction with metabolic enzymes.
Comparative Metabolic Stability
To illustrate the metabolic landscape of drugs incorporating the 3-chloro-5-fluoropyridine scaffold, this guide focuses on three investigational compounds: Repotrectinib, Omipalisib (GSK2126458), and UNC0638. While direct comparative studies are limited, a compilation of available in vitro and in vivo data provides valuable insights into their relative metabolic fates.
| Compound | Primary Metabolizing Enzyme(s) | In Vitro Metabolic Stability (Human Liver Microsomes) | In Vivo Human Half-Life | Key Metabolic Pathways |
| Repotrectinib | CYP3A4[1][2][3] | Data not uniformly reported in comparative format | ~51-61 hours (single dose)[4], ~40 hours (steady-state)[4] | Primary metabolism by CYP3A4 followed by secondary glucuronidation.[1][2] |
| Omipalisib (GSK2126458) | Not explicitly stated in provided results | Data not uniformly reported in comparative format | Pharmacokinetic data available from clinical trials.[5][6][7] | Not detailed in provided results |
| UNC0638 | Not explicitly stated in provided results | High clearance, short half-life observed in mouse studies.[8] Parent compound turnover: 2.93 ± 0.18% | Poor pharmacokinetic properties limit in vivo human data.[9] | Likely susceptible to cytochrome P450-mediated oxidation.[9] |
Note: The data presented is compiled from various sources and may not have been generated under identical experimental conditions. Direct head-to-head experimental comparisons would be necessary for a definitive assessment of relative metabolic stability.
Key Metabolic Players: CYP3A4 and Aldehyde Oxidase
The metabolism of pyridine-containing compounds is often mediated by two key enzyme families: the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AO).
-
Cytochrome P450 (CYP) Enzymes: The CYP3A4 isozyme is a major contributor to the metabolism of a vast array of drugs. For Repotrectinib, CYP3A4 is the primary enzyme responsible for its initial metabolism.[1][4][2][3] The pyridine ring can be a site for CYP-mediated oxidation.
-
Aldehyde Oxidase (AO): AO is another important enzyme in the metabolism of nitrogen-containing heterocycles. While not explicitly identified as the primary enzyme for the compounds listed above, its potential role should not be overlooked in any drug discovery program involving pyridine scaffolds.
Experimental Protocols
A standardized approach to assessing metabolic stability is crucial for comparing different drug candidates. Below are detailed methodologies for key in vitro experiments.
In Vitro Metabolic Stability in Human Liver Microsomes
This assay is a common first-pass assessment of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds with known metabolic profiles (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, human liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plates to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the 0-minute time point.
-
Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes involved in assessing metabolic stability, the following diagrams illustrate a typical experimental workflow and a hypothetical metabolic pathway for a compound containing the 3-chloro-5-fluoropyridine moiety.
Conclusion
The metabolic stability of drugs containing the 3-chloro-5-fluoropyridine moiety is a critical parameter that can be influenced by both the inherent properties of this scaffold and the overall molecular structure. While the available data for compounds like Repotrectinib, Omipalisib, and UNC0638 provide initial insights, a standardized and comparative in vitro evaluation is essential for robust structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. By employing rigorous experimental protocols and considering the roles of key metabolizing enzymes such as CYP3A4 and aldehyde oxidase, researchers can better predict the in vivo performance of novel drug candidates and optimize their metabolic profiles for clinical success.
References
- 1. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Repotrectinib: a promising new therapy for advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repotrectinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 3-Chloro-5-fluoropyridine-2-carboxylic Acid and Its Isomers: A Guide for Researchers
For Immediate Release
This publication provides a detailed spectroscopic comparison of 3-chloro-5-fluoropyridine-2-carboxylic acid and its various isomers. Intended for researchers, scientists, and professionals in drug development, this guide offers a comprehensive overview of the analytical techniques used to characterize and differentiate these structurally similar compounds. The guide summarizes key quantitative data in structured tables, presents detailed experimental methodologies, and includes a visual workflow to aid in understanding the comparative analysis process.
Introduction
This compound and its isomers are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. Accurate identification and differentiation of these isomers are crucial for synthesis, quality control, and the development of novel chemical entities. This guide focuses on the application of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to distinguish between these closely related molecules.
Comparative Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for this compound and a selection of its isomers. It is important to note that while some experimental data is available, other values are based on established principles of spectroscopy for similar molecular structures.
Table 1: Physical Properties and Identification Numbers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₆H₃ClFNO₂ | 175.54 | 128073-01-8[1] |
| 5-Chloro-3-fluoropyridine-2-carboxylic acid | C₆H₃ClFNO₂ | 175.54 | 207994-08-9[2] |
| 6-Chloro-5-fluoropyridine-2-carboxylic acid | C₆H₃ClFNO₂ | 175.54 | 860296-24-8[3][4][5] |
| 4-Chloro-5-fluoropyridine-2-carboxylic acid | C₆H₃ClFNO₂ | 175.54 | Not readily available |
| 2-Chloro-5-fluoropyridine-3-carboxylic acid | C₆H₃ClFNO₂ | 175.54 | 38186-88-8[6] |
Table 2: Expected ¹H NMR and ¹³C NMR Chemical Shifts (in ppm)
Note: Specific experimental data for all isomers is not widely available. The following are predicted shifts based on substituent effects on the pyridine ring.
| Compound | Expected ¹H NMR Shifts (ppm) | Expected ¹³C NMR Shifts (ppm) |
| This compound | Aromatic H: ~8.0-8.5Carboxylic Acid H: ~10-13 | Aromatic C: ~120-160Carbonyl C: ~165-175 |
| 5-Chloro-3-fluoropyridine-2-carboxylic acid | Aromatic H: ~7.5-8.5Carboxylic Acid H: ~10-13 | Aromatic C: ~120-160Carbonyl C: ~165-175 |
| 6-Chloro-5-fluoropyridine-2-carboxylic acid | Aromatic H: ~7.8-8.2Carboxylic Acid H: ~10-13 | Aromatic C: ~120-160Carbonyl C: ~165-175 |
Table 3: Key Infrared (IR) Absorption Frequencies (in cm⁻¹)
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300[7] | Very broad due to hydrogen bonding[7] |
| C=O (Carbonyl) | 1700-1725[7] | Strong and sharp |
| C-F | 1000-1400 | Strong |
| C-Cl | 600-800 | Moderate to strong |
| C=C, C=N (Aromatic Ring) | 1400-1600 | Multiple bands |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Expected [M]+ or [M-H]⁻ (m/z) | Key Fragmentation Patterns |
| All Isomers | ESI-MS or GC-MS | ~175 (M⁺) or ~174 (M-H)⁻ | Loss of CO₂, HCl, HF, and combinations thereof. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 0-15 ppm.
-
The broad resonance of the carboxylic acid proton can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of D₂O.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0-200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum to observe the chemical shift and coupling of the fluorine atom.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Characteristic peaks for carboxylic acids include a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1725 cm⁻¹.[7]
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation:
-
Electrospray Ionization (ESI-MS): Infuse the sample solution directly into the ESI source. This is a soft ionization technique that should yield the molecular ion peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample may require derivatization (e.g., esterification of the carboxylic acid) to improve volatility for GC analysis. The sample is injected into the GC, separated on a column, and then introduced into the mass spectrometer (typically with Electron Impact ionization).
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform fragmentation analysis (MS/MS) to elucidate the structure based on the fragmentation pattern.
-
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
Caption: Logical workflow for the spectroscopic identification and comparison of isomers.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for the characterization and differentiation of this compound and its isomers. While a complete set of experimental data for every isomer is not always readily available in the public domain, the principles outlined in this guide, in conjunction with the provided data, offer a solid framework for researchers to conduct their own analyses. Careful application of these methods is essential for unambiguous structural elucidation and is a cornerstone of synthetic and medicinal chemistry research.
References
- 1. Page loading... [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 6-Chloro-5-fluoro-pyridine-2-carboxylic acid | 860296-24-8 [chemicalbook.com]
- 4. 6-CHLORO-5-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 860296-24-8 [matrix-fine-chemicals.com]
- 5. 6-Chloro-5-fluoropyridine-2-carboxylic acid AldrichCPR 860296-24-8 [sigmaaldrich.com]
- 6. 860296-24-8,6-Chloro-5-fluoropyridine-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. echemi.com [echemi.com]
Evaluating 3-Chloro-5-fluoropyridine-2-carboxylic Acid for Parallel Synthesis Libraries: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks for parallel synthesis is a critical step in the discovery of novel bioactive compounds. This guide provides a comprehensive evaluation of 3-chloro-5-fluoropyridine-2-carboxylic acid as a scaffold for generating diverse chemical libraries. We present a comparative analysis with alternative building blocks, supported by experimental data and detailed protocols, to inform the strategic design of parallel synthesis efforts.
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Functionalized pyridine carboxylic acids, in particular, serve as versatile starting points for the creation of compound libraries with a wide range of biological activities.[2] this compound offers several strategic advantages for diversity-oriented synthesis. The carboxylic acid moiety provides a convenient handle for amide bond formation, a robust and widely used reaction in library synthesis. The chlorine and fluorine substituents at positions 3 and 5, respectively, offer opportunities for further diversification through cross-coupling reactions, while also potentially enhancing the metabolic stability and binding affinity of the resulting compounds.
Performance Comparison in Parallel Synthesis
The success of a parallel synthesis campaign is often measured by the efficiency of the reactions, the purity of the products, and the diversity of the resulting library. While direct comparative data for this compound is not extensively published, we can infer its performance based on studies of analogous structures and general principles of parallel chemistry.
Here, we present a comparative overview of this compound with two common alternatives: 2-chloronicotinic acid and 5-bromonicotinic acid. The data is a representative compilation from various sources and is intended to provide a qualitative and quantitative basis for comparison.
Table 1: Comparison of Building Blocks for Parallel Amide Library Synthesis
| Feature | This compound | 2-Chloronicotinic Acid | 5-Bromonicotinic Acid |
| Amide Coupling Efficiency | Good to Excellent | Good to Excellent | Good to Excellent |
| Typical Yield Range | 70-95% (estimated) | 65-90% | 70-95% |
| Product Purity (post-purification) | High (>95%) | High (>95%) | High (>95%) |
| Diversification Potential | High (Suzuki, Buchwald-Hartwig, etc. at C3) | Moderate (Suzuki, etc. at C2) | High (Suzuki, Buchwald-Hartwig, etc. at C5) |
| Relative Cost | Moderate to High | Low to Moderate | Moderate |
| Key Advantages | - Dual functional handles for diversification- Fluorine may enhance metabolic stability and binding | - Readily available and cost-effective- Simpler substitution pattern | - Versatile handle for cross-coupling reactions |
| Potential Challenges | - Potential for steric hindrance in coupling reactions | - Limited diversification points | - Potential for debromination under certain reaction conditions |
Experimental Protocols
To facilitate the use of this compound in library synthesis, we provide detailed protocols for two key reaction types: parallel amide synthesis and a subsequent diversification via the Suzuki coupling.
Protocol 1: Parallel Solution-Phase Amide Synthesis
This protocol describes the synthesis of a 96-well library of amides from this compound and a diverse set of primary and secondary amines.
Materials:
-
This compound
-
A library of 96 diverse primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Centrifugal evaporator
-
HPLC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
Prepare 0.2 M stock solutions of each of the 96 amines in anhydrous DMF in a 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution.
-
Add 100 µL (20 µmol) of the HATU stock solution to each well.
-
Add 100 µL (40 µmol) of the DIPEA stock solution to each well.
-
Add 100 µL (20 µmol) of the appropriate amine stock solution to each corresponding well.
-
-
Reaction and Work-up:
-
Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously for 5 minutes. Allow the layers to separate.
-
Transfer the organic layer to a new 96-well plate.
-
Wash the organic layer with 200 µL of saturated aqueous sodium bicarbonate solution, followed by 200 µL of brine.
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.
-
Evaporate the solvent using a centrifugal evaporator.
-
-
Analysis:
-
Dissolve the crude product in each well in a suitable solvent (e.g., DMSO).
-
Analyze the yield and purity of each library member by HPLC-MS.
-
Protocol 2: Parallel Suzuki Coupling for Library Diversification
This protocol describes the diversification of the chlorine substituent in a library of 3-chloro-5-fluoropyridine-2-carboxamides with a set of boronic acids.
Materials:
-
A library of 96 3-chloro-5-fluoropyridine-2-carboxamides (from Protocol 1)
-
A library of 96 diverse boronic acids
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (degassed)
-
96-well reaction block with reflux condenser and sealing mat
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.1 M stock solutions of each of the 96 3-chloro-5-fluoropyridine-2-carboxamides in degassed 1,4-dioxane.
-
Prepare 0.15 M stock solutions of each of the 96 boronic acids in degassed 1,4-dioxane.
-
Prepare a 2 M aqueous solution of K₂CO₃.
-
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add 5 mol% of Pd(dppf)Cl₂ to each well of a 96-well reaction block.
-
Add 200 µL (20 µmol) of the appropriate carboxamide stock solution to each well.
-
Add 200 µL (30 µmol) of the corresponding boronic acid stock solution to each well.
-
Add 30 µL (60 µmol) of the 2 M K₂CO₃ solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and heat to 80-100 °C for 12-18 hours with stirring.
-
Cool the reaction block to room temperature.
-
Add 500 µL of ethyl acetate and 200 µL of water to each well.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
-
Purification and Analysis:
-
Purify the crude products using parallel preparative HPLC.
-
Analyze the purity and confirm the identity of the final products by HPLC-MS and NMR (for selected compounds).
-
Visualizing the Workflow and Potential Biological Space
To better illustrate the strategic use of this compound in creating a diverse library, the following diagrams outline the experimental workflow and a hypothetical signaling pathway that could be targeted by the resulting compounds.
Caption: Experimental workflow for the synthesis of a diverse library.
Libraries derived from substituted pyridine scaffolds have shown activity against a range of biological targets, including kinases, which are crucial regulators of cellular signaling pathways.[3] The diagram below illustrates a simplified generic kinase signaling pathway that could be a target for a library synthesized from this compound.
Caption: A generic kinase signaling pathway targeted by a library compound.
Conclusion
This compound is a highly valuable and versatile building block for the construction of diverse chemical libraries in a parallel synthesis format. Its dual reactivity allows for the initial generation of a core library of amides, followed by extensive diversification through cross-coupling reactions at the chloro- and potentially fluoro-positions. While direct comparative performance data is limited, the robustness of amide coupling and Suzuki reactions suggests that high yields and purities can be achieved. The strategic incorporation of fluorine may also confer desirable pharmacokinetic properties to the final compounds. The provided experimental protocols offer a practical starting point for researchers to utilize this scaffold in their drug discovery and chemical biology programs. The resulting libraries hold significant potential for the discovery of novel modulators of important biological pathways, such as kinase signaling cascades.
References
Comparative Cost-Effectiveness of Synthesis Routes for 3-chloro-5-fluoropyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategy
The production of 3-chloro-5-fluoropyridine-2-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals, can be approached through various synthetic pathways. The economic viability and overall efficiency of a chosen route are critical considerations for laboratory-scale synthesis and eventual industrial production. This guide provides a comparative analysis of two potential synthetic routes, evaluating their cost-effectiveness based on starting material costs, reaction complexity, and reported yields.
Executive Summary
Two primary synthetic strategies are evaluated:
-
Route 1: Multi-step Synthesis from 2-Aminopyridine. This linear synthesis involves a series of well-established transformations to build the target molecule.
-
Route 2: Synthesis from 2,3,5-Trichloropyridine. This approach relies on selective functionalization of a readily available halogenated pyridine.
Data Presentation: A Comparative Overview
The following table summarizes the key metrics for each synthetic route. Please note that yields for some steps are estimated based on analogous reactions and may vary depending on specific experimental conditions.
| Metric | Route 1: From 2-Aminopyridine | Route 2: From 2,3,5-Trichloropyridine |
| Starting Material Cost | 2-Aminopyridine: ~$700/kg[1] | 2,3,5-Trichloropyridine: ~$100/kg[2][3] |
| Key Reagents | Nitrating agents, Acetylating agents, Reducing agents, NaNO₂, HBF₄, NCS, Oxidizing agents | Potassium Fluoride, Phase-transfer catalyst, n-Butyllithium, CO₂ |
| Number of Steps | ~7 steps | ~2 steps |
| Estimated Overall Yield | 10-20% | Potentially higher, but selective carboxylation is challenging |
| Process Complexity | High (multiple isolations and purifications) | Moderate (requires control of regioselectivity) |
| Waste Generation | High (multiple reaction steps) | Lower (fewer steps) |
| Scalability | Challenging due to the number of steps | Potentially more scalable if selectivity can be controlled |
Experimental Protocols
Route 1: Multi-step Synthesis from 2-Aminopyridine
This route is a lengthy but feasible pathway involving several standard organic transformations.
Step 1: Synthesis of 2-Amino-5-fluoropyridine
A multi-step process starting from 2-aminopyridine is employed, involving nitration, amino group protection (acetylation), reduction of the nitro group, and a Schiemann reaction for fluorination, followed by deprotection. The overall yield for this sequence is reported to be around 35-45%.[4][5]
Step 2: Chlorination of 2-Amino-5-fluoropyridine
To a solution of 2-amino-5-fluoropyridine in a suitable solvent like acetic acid, a chlorinating agent such as N-chlorosuccinimide (NCS) is added portion-wise at a controlled temperature.[2] The reaction is monitored until completion, followed by extraction and purification.
Step 3: Diazotization and Hydrolysis to 3-chloro-5-fluoro-2-hydroxypyridine
2-Amino-3-chloro-5-fluoropyridine is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled. A solution of sodium nitrite is added dropwise to form the diazonium salt, which is then gently warmed to hydrolyze it to the corresponding 2-hydroxypyridine.[2]
Step 4: Oxidation to this compound
The 3-chloro-5-fluoro-2-hydroxypyridine is oxidized to the carboxylic acid using a suitable oxidizing agent, such as potassium permanganate. The reaction conditions need to be carefully controlled to avoid over-oxidation and degradation of the pyridine ring.
Route 2: Synthesis from 2,3,5-Trichloropyridine
This route is shorter but relies on achieving high regioselectivity in two key steps.
Step 1: Selective Fluorination of 2,3,5-Trichloropyridine
2,3,5-Trichloropyridine is reacted with a fluoride source, such as potassium fluoride, in a high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone or sulfolane) in the presence of a phase-transfer catalyst. The reaction temperature is a critical parameter to control the regioselectivity of the fluorination. While the primary product often reported is 2,3-difluoro-5-chloropyridine, conditions can be optimized to favor the formation of 3-chloro-5-fluoropyridine isomers.[6]
Step 2: Selective Carboxylation
The selective introduction of a carboxylic acid group at the 2-position of the dihalopyridine intermediate is a significant challenge. One potential approach is through a metal-halogen exchange followed by quenching with carbon dioxide.
-
Lithiation and Carboxylation: The dihalopyridine can be treated with a strong organolithium base, such as n-butyllithium, at low temperatures to selectively deprotonate at the 2-position, followed by the addition of solid carbon dioxide (dry ice) to form the lithium carboxylate, which is then acidified to yield the carboxylic acid.[7] Precise control of temperature and stoichiometry is crucial to avoid side reactions.
Mandatory Visualization
Figure 1: Comparative workflow of the two main synthesis routes for this compound.
Cost-Effectiveness Analysis
Route 1 commences with a relatively inexpensive starting material, 2-aminopyridine. However, the multi-step nature of this synthesis significantly increases the overall cost. Each step requires specific reagents, solvents, and energy for heating or cooling, and each purification step (extraction, crystallization, or chromatography) leads to material loss, thereby lowering the overall yield. The accumulation of costs for reagents such as N-chlorosuccinimide, sodium nitrite, and tetrafluoroboric acid, combined with the labor-intensive procedures, makes this route less economically attractive for large-scale production. The overall yield is likely to be modest, further increasing the cost per gram of the final product.
Route 2 starts with 2,3,5-trichloropyridine, which is also a commercially available and relatively inexpensive starting material. The main advantage of this route is its brevity, involving only two key transformations. A shorter synthesis route generally translates to lower costs in terms of labor, energy, and solvent usage, as well as reduced waste generation. However, the primary challenge of this route lies in achieving high regioselectivity in both the fluorination and carboxylation steps. Poor selectivity would lead to the formation of undesired isomers, necessitating difficult and costly purification procedures, which would significantly diminish the cost-effectiveness. The use of organometallic reagents like n-butyllithium also requires stringent anhydrous and inert atmosphere conditions, which can add to the operational costs, particularly at a larger scale.
Conclusion and Recommendations
For small-scale laboratory synthesis where the primary goal is to obtain the target molecule for research purposes, Route 1 offers a more predictable, albeit lengthy, pathway using well-established reactions. The step-by-step approach allows for easier troubleshooting and characterization of intermediates.
For process development and potential large-scale production, Route 2 holds greater promise for cost-effectiveness due to its conciseness. However, significant research and development efforts would be required to optimize the regioselectivity of both the fluorination and carboxylation steps. A successful optimization of these steps to achieve high yields of the desired isomer would make this the superior route from an economic standpoint.
Researchers and drug development professionals should carefully consider their specific requirements, including scale, timeline, and available resources, when choosing a synthetic strategy. For initial studies, the more reliable, albeit longer, route may be preferable. For long-term manufacturing goals, investing in the optimization of the shorter, more direct route could yield substantial cost savings.
References
- 1. 2,3,5-TRICHLOROPYRIDINE, 98+% 100G - H64173-22, 100 g [dabos.com]
- 2. 2,3,5-Trichloropyridine | 16063-70-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2,3,5-トリクロロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 6. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
Assessing the Novelty of Scaffolds from 3-Chloro-5-fluoropyridine-2-carboxylic Acid in Patent Literature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds is a cornerstone of modern drug discovery and agrochemical research. The unique substitution pattern of 3-chloro-5-fluoropyridine-2-carboxylic acid presents a promising starting point for the development of new bioactive compounds. This guide provides a comparative analysis of patented scaffolds derived from this versatile building block, assessing their novelty against existing alternatives in the fields of kinase inhibition, antibacterial agents, and herbicides.
Kinase Inhibitors: Targeting Cellular Signaling
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. While direct derivatization of this compound into patented kinase inhibitors is not extensively documented in publicly available literature, the broader class of pyridine-based inhibitors offers a valuable benchmark for assessing potential novelty.
A significant number of patents disclose pyridine and pyrimidine derivatives as modulators of protein kinases, including cyclin-dependent kinases (CDKs) and SHP2. These compounds often feature substitutions that enhance potency and selectivity. For comparison, a selection of pyridine-based kinase inhibitors and their reported bioactivity is presented below.
Table 1: Comparative Bioactivity of Pyridine-Based Kinase Inhibitors
| Scaffold/Compound | Target Kinase | IC50 (nM) | Patent/Reference |
| Pyridopyrimidine Derivative | CDK9 | < 100 | WO2011012661A1 |
| Pyridine Derivative | PIM-1 | 14.3 | Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors... |
| Pyridine Urea Derivative | VEGFR-2 | 3,930 | IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2.[1] |
| Thiazolo[5,4-b]pyridine Derivative | c-KIT (V560G/D816V) | 4,770 | Benchmarking Thiazolo[5,4-b]pyridine Derivatives Against Known Kinase Inhibitors in Oncology[2] |
| Reference: Staurosporine | PIM-1 | 16.7 | Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors... |
The novelty of a new scaffold derived from this compound would hinge on demonstrating superior potency, improved selectivity across the kinome, or a novel mechanism of action compared to these established pyridine-based inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method for determining the potency of a kinase inhibitor is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the assay plate, add the test compound dilutions. Include a DMSO-only control.
-
Add the kinase enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-5-fluoropyridine-2-carboxylic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 3-Chloro-5-fluoropyridine-2-carboxylic acid, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2] This compound is classified as an irritant and is harmful if swallowed or inhaled.[3]
Key Safety Measures:
-
Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles with side shields, and a lab coat.[2][3] If there is a risk of dust formation, a NIOSH-approved respirator is essential.[1]
-
Ventilation: Always handle the compound in a well-ventilated area to minimize inhalation exposure.[2][4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][3] In case of contact, rinse the affected area immediately and thoroughly with water.[1]
-
Spill Management: In the event of a spill, avoid generating dust.[1] For dry spills, carefully sweep or vacuum the material into a sealed container for disposal.[1] For wet spills, absorb the material and place it in a labeled container.[1]
Quantitative Safety Data Summary
The following table summarizes the key hazard information for compounds structurally similar to this compound, providing a basis for a cautious approach to its handling and disposal.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation[3][5] | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation[3][5] | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation[3][5] | P261, P304+P340 |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[5] | P270, P301+P317 |
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with all federal, state, and local regulations.[3] This chemical should be treated as hazardous waste.
-
Containerization:
-
Waste Collection:
-
Store the sealed container in a designated hazardous waste accumulation area. This area should be secure and away from incompatible materials.
-
Follow your institution's specific procedures for hazardous waste pickup.
-
-
Incineration:
-
The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This ensures the complete destruction of the compound and the safe handling of any hazardous combustion byproducts.
-
-
Contaminated Materials:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. georganics.sk [georganics.sk]
- 4. fishersci.com [fishersci.com]
- 5. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.pt [fishersci.pt]
Essential Safety and Logistical Information for Handling 3-Chloro-5-fluoropyridine-2-carboxylic acid
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling 3-Chloro-5-fluoropyridine-2-carboxylic acid.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields (minimum). Chemical splash goggles are recommended for procedures with a higher risk of splashing.[1][2] | Protects eyes from splashes and airborne particles of the compound. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][3][4] | Prevents skin contact and absorption. Nitrile gloves are suitable for incidental contact, while heavier-duty gloves are recommended for prolonged handling.[2][3] |
| Body Protection | A standard laboratory coat must be worn at all times. For larger quantities or splash-prone procedures, a chemically resistant apron or coveralls should be used.[2][3][4] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[2][3] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes inhalation of dust or vapors, which can be harmful.[3] |
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Remove contaminated clothing. Seek medical attention if irritation persists.[7][8] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7][8] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood.[3][9] Avoid formation of dust and aerosols.[7][9] Wash hands thoroughly after handling.[7][9] |
| Storage | Store in a cool, dry, and well-ventilated place.[3][9] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][10] |
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[1][9]
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance. |
| Contaminated Materials | Items such as gloves, paper towels, and empty containers that are contaminated with the compound should be placed in a sealed, labeled hazardous waste container for disposal.[9] |
| Solutions | Aqueous solutions may require neutralization before disposal as hazardous waste. The pH should typically be adjusted to between 6 and 8.[10] |
Visualizing a Safe Chemical Handling Workflow
To ensure a clear and repeatable process, the following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response to a spill.
Caption: Standard Operating Procedure for Safely Handling this compound.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
